N-Nitrosodibenzylamine-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
RZJLAUZAMYYGMS-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O |
Origin of Product |
United States |
Foundational & Exploratory
N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers
An In-depth Examination of a Key Internal Standard in Nitrosamine Analysis
N-Nitrosodibenzylamine-d10 (NDBzA-d10) is a deuterated isotopic analog of N-Nitrosodibenzylamine. It serves as a critical internal standard in the analytical testing of pharmaceutical products for nitrosamine impurities. Its use is essential for accurate quantification in sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides a comprehensive overview of NDBzA-d10, including its chemical properties, common applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is distinguished by the substitution of ten hydrogen atoms with deuterium on the phenyl rings. This isotopic labeling results in a distinct mass difference from its non-deuterated counterpart, which is fundamental to its function as an internal standard in mass spectrometry-based methods.
| Property | Value |
| Chemical Name | N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |
| Synonyms | N-Nitrosodibenzylamine D10 (Diphenyl D10), NDBzA-d10 |
| Molecular Formula | C₁₄D₁₀H₄N₂O |
| Molecular Weight | 236.335 g/mol |
| CAS Number | 1794791-25-5 |
| Unlabelled CAS Number | 5336-53-8 |
Table 1: Key chemical and physical properties of this compound.
Application in Nitrosamine Analysis
The primary application of this compound is as an internal standard for the quantitative analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. Regulatory agencies worldwide have set stringent limits for these impurities due to their potential carcinogenic properties. The use of a deuterated internal standard like NDBzA-d10 is crucial for method validation and to ensure the accuracy and precision of the analytical results.
Logical Workflow for Nitrosamine Analysis using an Internal Standard
Experimental Protocols
While a specific validated method detailing the use of this compound is not publicly available in the provided search results, a general experimental protocol for the analysis of nitrosamines using a deuterated internal standard by LC-MS/MS is outlined below. This protocol is a composite based on common practices in the field and should be adapted and validated for specific applications.
General LC-MS/MS Method for Nitrosamine Analysis
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the appropriate solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target nitrosamine analytes. Spike each calibration standard with the working internal standard solution to a final concentration (e.g., 50 ng/mL).
-
Sample Preparation: Accurately weigh the drug substance or product and dissolve or extract it with a suitable solvent. Spike the sample with the working internal standard solution to the same final concentration as the calibration standards.
2. Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation of target nitrosamines |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Typical LC parameters for nitrosamine analysis.
3. Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for each target analyte and this compound |
Table 3: Typical MS parameters for nitrosamine analysis.
Note on MRM Transitions: The specific precursor and product ion transitions for this compound would need to be determined experimentally. Generally, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.
Synthesis of N-Nitrosamines
While a specific protocol for the synthesis of this compound was not found, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid). For the synthesis of the deuterated analog, the starting material would be dibenzylamine-d10.
Safety and Handling
N-Nitrosamines are classified as probable human carcinogens. The non-deuterated form, N-Nitrosodibenzylamine, is harmful if swallowed and is suspected of causing genetic defects. Therefore, this compound should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products. Its use as an internal standard in modern analytical techniques like LC-MS/MS and GC-MS/MS is fundamental to ensuring the safety and quality of medicines. While specific, publicly available, validated methods detailing its use are scarce, the general principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working in this critical area of drug development and safety assessment.
An In-depth Technical Guide to the Chemical Properties of N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodibenzylamine-d10 is the deuterated form of N-Nitrosodibenzylamine (NDBzA), a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their potential as carcinogens and mutagens. The deuterated analog serves as an invaluable internal standard for the quantitative analysis of NDBzA in various matrices, particularly in complex biological and environmental samples. This guide provides a comprehensive overview of the chemical properties, synthesis, metabolic activation, and analytical methodologies related to this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for understanding its behavior in analytical and biological systems.
| Property | Value | Reference |
| Chemical Name | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10 | [1] |
| Synonyms | Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10; NSC 338-d10; Nitrosodibenzylamine-d10 | [1] |
| CAS Number | 1794791-25-5 | [1] |
| Molecular Formula | C₁₄H₄D₁₀N₂O | [1] |
| Molecular Weight | 236.34 g/mol | [1] |
| Appearance | Yellow Low Melting Solid | [2] |
| Melting Point | 56-58°C (for non-deuterated) | [3] |
Synthesis
3.1 General Experimental Protocol for Nitrosation of Dibenzylamine-d10
This procedure is adapted from general methods for the synthesis of N-nitrosamines.[4][5][6][7][8][9]
Materials:
-
Dibenzylamine-d10
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Dichloromethane or other suitable organic solvent
-
Water
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of Dibenzylamine-d10 in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C with continuous stirring.
-
Slowly add an aqueous solution of sodium nitrite to the cooled amine solution.
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature between 0-5°C. The reaction is typically carried out under acidic conditions to generate the nitrosating agent, nitrous acid (HONO), in situ.
-
Continue stirring the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours) to ensure complete nitrosation.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Logical Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the general synthetic workflow for this compound.
Biological Activity and Signaling Pathway
N-Nitrosodibenzylamine, the non-deuterated parent compound, is known to be mutagenic and induces DNA strand breaks in isolated rat hepatocytes.[2] The genotoxicity of N-nitrosamines is contingent upon their metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.
4.1 Metabolic Activation Pathway
The metabolic activation of N-nitrosamines is a critical step in their mechanism of toxicity. The generally accepted pathway involves the enzymatic α-hydroxylation of one of the alkyl chains attached to the nitrosamine nitrogen. This is followed by a series of spontaneous rearrangements that ultimately generate a highly reactive electrophilic species, a diazonium ion, which can then alkylate cellular macromolecules, most notably DNA.
Caption: Metabolic activation pathway of N-Nitrosodibenzylamine leading to DNA damage.
Experimental Protocols
Detailed methodologies for key experiments involving the detection of DNA damage induced by N-nitrosamines are provided below.
5.1 Detection of DNA Strand Breaks by Alkaline Elution Assay
The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks in mammalian cells.[10]
Materials:
-
V79 Chinese hamster cells or isolated rat hepatocytes
-
This compound solution (in a suitable solvent like DMSO)
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinyl chloride filters (2 µm pore size)
-
DNA-specific fluorescent dye (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Treatment: Culture the chosen cell line to the desired confluency. Expose the cells to various concentrations of this compound for a specific duration (e.g., 2-4 hours). Include positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and carefully layer them onto the polyvinyl chloride filters. Lyse the cells by slowly passing the lysis solution through the filter. This removes cellular components, leaving the DNA on the filter.
-
Alkaline Elution: Wash the DNA on the filter with a suitable buffer. Begin the elution by pumping the alkaline eluting solution through the filter at a constant rate. The alkaline pH denatures the DNA, and the rate at which the DNA elutes from the filter is proportional to the number of single-strand breaks.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate compared to the control indicates an increase in DNA single-strand breaks.
5.2 Detection of DNA Damage by Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a versatile and sensitive method for detecting DNA damage at the level of individual cells.[11]
Materials:
-
NIH3T3 cells or other suitable cell line
-
This compound solution
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension from the cultured cells. Expose the cells to different concentrations of this compound for a defined period.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for a period to allow the DNA to unwind. Apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in tail).
5.3 Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the trace-level quantification of nitrosamines in complex matrices.[12][13][14][15]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Analytical column suitable for nitrosamine analysis (e.g., C18)
-
Mobile phases (e.g., water and methanol/acetonitrile with formic acid)
-
This compound (as internal standard)
-
Non-deuterated N-Nitrosodibenzylamine standard
-
Sample matrix (e.g., biological fluid, drug product)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation: Spike the sample with a known amount of this compound as an internal standard. Perform sample extraction and cleanup, for example, using solid-phase extraction, to remove interfering matrix components.
-
Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution program to achieve chromatographic separation of the analyte from other components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), depending on the analyte's properties. Monitor specific precursor-to-product ion transitions for both the analyte (N-Nitrosodibenzylamine) and the internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Create a calibration curve using known concentrations of the non-deuterated standard. The concentration of N-Nitrosodibenzylamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: A workflow diagram for the quantitative analysis of N-nitrosamines using LC-MS/MS.
Conclusion
This compound is a critical analytical tool for the accurate quantification of its non-deuterated, potentially carcinogenic counterpart. Understanding its chemical properties, synthesis, and biological effects is paramount for researchers in drug development and safety assessment. The experimental protocols outlined in this guide provide a framework for investigating the genotoxic potential of N-nitrosamines and for their sensitive detection in various samples. The continued study of such compounds is essential for ensuring the safety of pharmaceutical products and for advancing our understanding of chemical carcinogenesis.
References
- 1. SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents [patents.google.com]
- 2. N-nitrosodibenzylamine | 5336-53-8 [amp.chemicalbook.com]
- 3. N-nitrosodibenzylamine CAS#: 5336-53-8 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. DNA damage induced by N-nitrosodibenzylamine and N-nitroso-alpha-acetoxybenzyl-benzylamine in mammalian cell systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers
CAS Number: 1794791-25-5 Molecular Formula: C₁₄H₄D₁₀N₂O Molecular Weight: 236.34 g/mol
This technical guide provides an in-depth overview of N-Nitrosodibenzylamine-d10, a deuterated analogue of N-Nitrosodibenzylamine (NDBzA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, analytical applications, and the biological context of its non-deuterated counterpart.
Core Compound Properties
This compound is a stable, isotopically labeled compound primarily used as an internal standard in analytical chemistry, particularly for the quantification of N-Nitrosodibenzylamine in various matrices. The deuterium labeling provides a distinct mass shift, allowing for precise and accurate measurements using mass spectrometry-based methods.
| Property | Value | Source |
| IUPAC Name | N,N-bis((phenyl-d5)methyl)nitrous amide | [1] |
| InChI Key | RZJLAUZAMYYGMS-LHNTUAQVSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | N/A |
| Storage Temperature | 2-8°C | [1] |
Analytical Applications and Experimental Protocols
This compound is a critical tool for the accurate quantification of N-Nitrosodibenzylamine, a potential mutagenic impurity, in pharmaceutical products and environmental samples. Its use as an internal standard corrects for variations in sample preparation and instrument response.
General Analytical Workflow
The general workflow for the analysis of N-Nitrosodibenzylamine using this compound as an internal standard involves sample extraction, chromatographic separation, and mass spectrometric detection.
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is a representative example for the extraction of nitrosamines from a drug substance.
-
Sample Weighing: Accurately weigh approximately 500 mg of the drug substance into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample.
-
Solvent Addition: Add 5 mL of dichloromethane (DCM).
-
Extraction: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for analysis.
GC-MS/MS Instrumental Parameters (Illustrative)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent DB-624 UI (or equivalent) |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 250°C |
| Oven Program | Initial 40°C (hold 1 min), ramp to 240°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MRM Transitions | Analyte-specific transitions for NDBzA and NDBzA-d10 |
Biological Context: Genotoxicity and Metabolism of N-Nitrosodibenzylamine
While this compound is used as an analytical standard, the biological activity of its non-deuterated form, N-Nitrosodibenzylamine (NDBzA), is of significant interest, particularly its genotoxic potential. NDBzA has been shown to be mutagenic in Salmonella typhimurium and to induce DNA strand breaks in isolated rat hepatocytes.[2]
Metabolic Activation Pathway
N-nitrosamines, including NDBzA, require metabolic activation to exert their genotoxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The key step is the α-hydroxylation of one of the benzyl groups.
The metabolic activation of N-nitrosamines is a critical step in their carcinogenesis.[3] The process begins with the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group, a reaction catalyzed by cytochrome P450 enzymes.[4][5][6] This results in an unstable α-hydroxynitrosamine intermediate.[4] This intermediate then undergoes spontaneous decomposition to form an aldehyde and a diazohydroxide, which can then be protonated to a diazonium ion.[4] This highly reactive electrophilic diazonium ion can then alkylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, which, if not repaired, can lead to mutations and potentially cancer.[3]
Genotoxicity Testing
The genotoxicity of N-nitrosamines can be assessed using a variety of in vitro and in vivo assays.
The ToxTracker assay is a mammalian cell-based reporter assay used to predict the genotoxic potential of compounds.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. As with all nitrosamines, exposure should be minimized. Consult the Safety Data Sheet (SDS) for detailed information on handling and safety precautions.
Conclusion
This compound is an indispensable tool for the accurate quantification of its non-deuterated counterpart, a compound of toxicological concern. Understanding the analytical methodologies for its use, as well as the biological mechanisms of the parent compound, is crucial for researchers in the fields of pharmaceutical sciences, environmental analysis, and toxicology. This guide provides a foundational understanding to support these research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pjoes.com [pjoes.com]
In-Depth Technical Guide: N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical information on N-Nitrosodibenzylamine-d10, a deuterated N-nitrosamine. This isotopically labeled compound is of significant interest for analytical and research applications, particularly in the context of identifying and quantifying carcinogenic nitrosamine impurities in pharmaceutical products and environmental samples. Its use as an internal standard in mass spectrometry-based methods is critical for achieving accurate and reliable results. Furthermore, understanding its mutagenic potential is essential for toxicological assessments.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. The molecular formula and weight have been determined based on its chemical structure, incorporating ten deuterium atoms.
| Parameter | Value | Reference |
| Chemical Name | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10 | [1] |
| Synonyms | Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10 | [1] |
| Molecular Formula | C₁₄H₄D₁₀N₂O | [1] |
| Molecular Weight | 236.34 g/mol | [1] |
| CAS Number | 1794791-25-5 | [1] |
The molecular weight is calculated using the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Deuterium (2.014 u), Nitrogen (14.007 u), and Oxygen (15.999 u).
Experimental Protocols
Use as an Internal Standard in Mass Spectrometry
Deuterated N-nitrosamines like this compound are commonly used as internal standards in analytical methods for the detection and quantification of nitrosamine impurities in various matrices, including pharmaceuticals and drinking water. The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the behavior of the target analyte during sample preparation, chromatography, and ionization in the mass spectrometer, thus correcting for matrix effects and variations in instrument response.
A General Protocol for Nitrosamine Analysis using LC-MS/MS with this compound as an Internal Standard:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution to the desired concentrations (e.g., 1 µg/mL, 100 ng/mL).
-
Prepare calibration standards by spiking known concentrations of the target nitrosamine analytes into a blank matrix and adding a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform sample extraction using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the nitrosamines from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample extract into an LC-MS/MS system.
-
Separate the nitrosamines using a suitable HPLC or UHPLC column and mobile phase gradient.
-
Detect the analytes and the internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target nitrosamine and for this compound should be monitored.
-
-
Quantification:
-
Calculate the ratio of the peak area of each target nitrosamine analyte to the peak area of the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the target nitrosamines in the sample by interpolating their peak area ratios from the calibration curve.
-
Mutagenicity Assessment (Ames Test)
N-Nitrosodibenzylamine is known to be mutagenic, and its deuterated analog is often used in studies to understand the mechanisms of action of this class of compounds. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.
A General Protocol for the Ames Test for Nitrosamines:
-
Bacterial Strains: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) and/or Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation.
-
Metabolic Activation System (S9 Mix): Prepare an S9 mix from the liver homogenates of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 fraction provides the necessary enzymes for the metabolic activation of nitrosamines into their mutagenic forms.
-
Assay Procedure (Pre-incubation Method):
-
To a sterile tube, add the test substance (this compound dissolved in a suitable solvent like DMSO), the bacterial tester strain culture, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Add molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.
-
Visualizations
The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a sample using this compound as an internal standard.
Caption: Workflow for nitrosamine analysis using an internal standard.
References
N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers
This technical guide provides an in-depth overview of N-Nitrosodibenzylamine-d10, a critical analytical tool for researchers, scientists, and drug development professionals. This document details its chemical structure, physical properties, and application as a deuterated internal standard in the quantification of N-Nitrosodibenzylamine, a potential mutagenic impurity in pharmaceutical products.
Core Compound Information
This compound is the deuterium-labeled analogue of N-Nitrosodibenzylamine (NDBzA). The non-labeled compound, NDBzA, is recognized as a mutagenic agent that can induce DNA strand breaks.[1] Consequently, regulatory bodies worldwide require strict monitoring of its presence in pharmaceutical products. The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification in complex matrices, as it co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations during sample preparation and analysis.
Chemical Structure
The chemical structure of this compound features two benzyl groups, in which the ten hydrogen atoms on the phenyl rings are replaced with deuterium, attached to a nitrosamine functional group.
Structure:
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its non-deuterated counterpart are summarized below. This information is crucial for method development and compound identification.
| Property | Value (this compound) | Value (N-Nitrosodibenzylamine) |
| IUPAC Name | N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide[2] | N,N-dibenzylnitrous amide[3] |
| Molecular Formula | C₁₄H₄D₁₀N₂O[2] | C₁₄H₁₄N₂O[3] |
| Molecular Weight | 236.34 g/mol | 226.27 g/mol [3] |
| Exact Mass | 236.173 u[2] | 226.110613 u[3] |
| CAS Number | 1794791-25-5 | 5336-53-8[3] |
| Physical Description | Not specified; typically a solid | Solid[3] |
Analytical Methodologies and Experimental Protocols
This compound is primarily used as an internal standard (ISTD) for the quantification of NDBzA in active pharmaceutical ingredients (APIs) and finished drug products. Isotope dilution mass spectrometry is the preferred method for this trace-level analysis due to its high sensitivity and selectivity. The general approach is outlined in the United States Pharmacopeia (USP) General Chapter <1469> Nitrosamine Impurities.[4][5][6]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves adding a known amount of a stable isotope-labeled standard (e.g., this compound) to a sample. The labeled standard is chemically identical to the native analyte (N-Nitrosodibenzylamine) and therefore exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, precise and accurate quantification can be achieved, as any sample loss or matrix effects will affect both compounds equally.
Detailed Experimental Protocol: LC-MS/MS Analysis of NDBzA in a Pharmaceutical Matrix
This protocol is a representative example for the analysis of NDBzA in a sartan-based drug product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
2.2.1. Materials and Reagents
-
N-Nitrosodibenzylamine (NDBzA) analytical standard
-
This compound (ISTD) certified reference material
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug product to be analyzed (e.g., Valsartan tablets)
2.2.2. Preparation of Standard Solutions
-
ISTD Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 100 mL of methanol.
-
Analyte Stock Solution (10 µg/mL): Accurately weigh 1 mg of N-Nitrosodibenzylamine and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with a 50:50 mixture of methanol and water. Spike each calibration standard with the ISTD Stock Solution to a final concentration of 50 ng/mL.
2.2.3. Sample Preparation
-
Accurately weigh and grind a sufficient number of tablets to obtain a homogenous powder.
-
Weigh an amount of powder equivalent to 100 mg of the active pharmaceutical ingredient into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Spike the sample with 50 µL of the 10 µg/mL ISTD Stock Solution (final ISTD concentration of 50 ng/mL).
-
Vortex the tube for 10 minutes, followed by sonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
2.2.4. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | NDBzA: 227.1 → 91.1 (Quantifier), 227.1 → 106.1 (Qualifier) |
| NDBzA-d10: 237.2 → 96.1 (Quantifier) | |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Spectroscopic Data Interpretation
While experimental spectra for this compound are not widely published, data from its non-deuterated analogue provide a strong basis for its characterization.
Mass Spectrometry
The mass spectrum of N-Nitrosodibenzylamine is characterized by its molecular ion and specific fragmentation patterns. The primary fragmentation pathway involves the cleavage of the C-N bond, resulting in the formation of the tropylium ion.
Table: Key Mass Fragments of N-Nitrosodibenzylamine (Non-deuterated)
| m/z | Proposed Fragment | Relative Intensity (%) |
| 226 | [M]⁺ (Molecular Ion) | 5 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 |
| 106 | [C₇H₇-CH₂]⁺ | 20 |
| 65 | [C₅H₅]⁺ | 15 |
For This compound , the molecular ion would be observed at m/z 236 . The key fragment corresponding to the deuterated tropylium ion ([C₇H₂D₅]⁺) would be expected at m/z 96 . This distinct mass shift is the basis for its use as an internal standard in mass spectrometry.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of N-nitrosamines can be complex due to the hindered rotation around the N-N bond, which can lead to the presence of E/Z isomers.[7]
-
¹H NMR (N-Nitrosodibenzylamine): The spectrum is expected to show signals for the methylene protons (CH₂) adjacent to the nitrogen, typically in the range of 4.0-5.0 ppm. The aromatic protons will appear in the range of 7.2-7.5 ppm. Due to the deuteration in This compound , the aromatic signals would be absent, and only the methylene proton signals would be observed.
-
¹³C NMR (N-Nitrosodibenzylamine): The methylene carbon signal is expected around 50-60 ppm. The aromatic carbons will produce signals in the 125-140 ppm range.[8] For This compound , the deuterated aromatic carbons would show characteristic splitting in the ¹³C NMR spectrum and would be significantly broader or absent in a proton-decoupled spectrum.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure for quantifying N-Nitrosodibenzylamine using this compound as an internal standard.
Caption: Workflow for Nitrosamine Analysis using an Internal Standard.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. This compound (1 mg/mL in Methanol) [lgcstandards.com]
- 3. N-Nitrosodibenzylamine | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. USP 1469 Nitrosamine Impurities - BA Sciences [basciences.com]
- 5. uni-onward.com.tw [uni-onward.com.tw]
- 6. arcbioassay.com [arcbioassay.com]
- 7. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of Deuterated N-Nitrosodibenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated N-Nitrosodibenzylamine (NDBzA-d14). This isotopically labeled compound is of significant interest as an internal standard for mass spectrometry-based quantification of N-Nitrosodibenzylamine, a potential mutagenic impurity in pharmaceutical products. The synthesis involves a two-step process: the preparation of deuterated dibenzylamine (DBzA-d14) followed by its nitrosation. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and a relevant biological pathway.
Synthesis of Deuterated Dibenzylamine (DBzA-d14)
The initial and crucial step is the synthesis of the deuterated precursor, dibenzylamine-d14. A feasible approach involves the N-alkylation of benzylamine-d7 with benzyl-d7 bromide.
Experimental Protocol: Synthesis of Dibenzylamine-d14
Materials:
-
Benzylamine-d7 (C₆D₅CD₂ND₂)
-
Benzyl-d7 bromide (C₆D₅CD₂Br)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine-d7 (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of benzyl-d7 bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure dibenzylamine-d14.
-
Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthesis Workflow for Dibenzylamine-d14
Caption: Proposed N-alkylation route to Dibenzylamine-d14.
Synthesis of Deuterated N-Nitrosodibenzylamine (NDBzA-d14)
The final step is the nitrosation of the synthesized deuterated dibenzylamine. This can be achieved using a suitable nitrosating agent under controlled conditions. A mild and efficient method utilizes tert-butyl nitrite.
Experimental Protocol: Synthesis of N-Nitrosodibenzylamine-d14
Materials:
-
Dibenzylamine-d14
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve dibenzylamine-d14 (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add tert-butyl nitrite (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain N-Nitrosodibenzylamine-d14 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine the isotopic purity.
Proposed Synthesis Workflow for N-Nitrosodibenzylamine-d14
Caption: Proposed nitrosation of Dibenzylamine-d14.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of deuterated N-Nitrosodibenzylamine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC, %) |
| Dibenzylamine-d14 | C₁₄H₃D₁₄N | 211.36 | 75-85 | >98 |
| N-Nitrosodibenzylamine-d14 | C₁₄H₂D₁₄N₂O | 240.35 | 80-90 | >99 |
Table 1: Physicochemical Properties and Yields
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | Isotopic Purity (%D) |
| Dibenzylamine-d14 | 1.65 (s, 1H, NH) | 140.1, 52.8 (t, J=21.5 Hz, -CD₂-) | 212.2 [M+H]⁺ | >98 |
| N-Nitrosodibenzylamine-d14 | - | 136.5, 53.2 (t, J=22.0 Hz, -CD₂-), 46.8 (t, J=21.8 Hz, -CD₂-) | 241.2 [M+H]⁺ | >98 |
Table 2: Spectroscopic and Isotopic Purity Data
Biological Context: Nitrosamine-Induced DNA Damage
N-Nitrosamines are a class of compounds that are of concern due to their potential carcinogenic effects. Their mechanism of toxicity often involves metabolic activation to alkylating agents that can damage DNA.
General Pathway of Nitrosamine Carcinogenesis
Caption: Metabolic activation and DNA damage by nitrosamines.
This guide provides a robust framework for the synthesis and characterization of deuterated N-Nitrosodibenzylamine. The detailed protocols and expected data will be valuable for researchers in pharmaceutical development and regulatory science who require high-purity, isotopically labeled standards for sensitive analytical methods. The provided workflow and pathway diagrams offer clear visual representations of the key chemical and biological processes.
N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the analytical profile of N-Nitrosodibenzylamine-d10, a deuterated analogue of the N-nitrosamine compound, N-Nitrosodibenzylamine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or reference material in their analytical studies.
Certificate of Analysis (Representative Data)
The following table summarizes the typical analytical data for a batch of this compound. These values are representative and may vary slightly between different lots and suppliers.
| Test | Specification | Result |
| Identity | ||
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Purity | ||
| Purity by HPLC (UV, 230 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity by Mass Spec. | ≥ 99% atom D | 99.6% |
| Physical Properties | ||
| Appearance | Pale yellow solid | Pale yellow solid |
| Molecular Formula | C₁₄D₁₀H₄N₂O | C₁₄D₁₀H₄N₂O |
| Molecular Weight | 236.33 g/mol | 236.33 g/mol |
| Solubility | ||
| Solubility in Methanol | Soluble | Soluble |
| Solubility in Acetonitrile | Soluble | Soluble |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented in the certificate of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and structural integrity of the this compound molecule.
Instrumentation:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
Procedure:
-
A sample of approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of Chloroform-d.
-
The solution was transferred to a 5 mm NMR tube.
-
¹H NMR spectra were acquired at room temperature. The data was processed and analyzed to confirm the absence of protons on the phenyl rings, confirming deuteration, and to verify the chemical shifts and integrations of the benzylic protons.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic purity of this compound.
Instrumentation:
-
Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
Procedure:
-
A dilute solution of the sample was prepared in methanol.
-
The solution was infused into the ESI source.
-
Mass spectra were acquired in positive ion mode. The data was analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of the deuterated compound and to assess the isotopic distribution to determine the level of deuteration.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 230 nm.
Procedure:
-
Standard Preparation: A standard solution of this compound was prepared in the mobile phase.
-
Sample Preparation: A sample solution was prepared at the same concentration as the standard.
-
Chromatography: The sample was injected into the HPLC system and the chromatogram was recorded.
-
Analysis: The purity was calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of a reference standard and the logical relationship of the analytical techniques.
Caption: General workflow for generating a Certificate of Analysis.
Caption: Relationship between analytical tests and methodologies.
Technical Guide: Safety and Handling of N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for N-Nitrosodibenzylamine-d10. It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10, Dibenzylnitrosamine-d10, N,N-Dibenzylnitrosamine-d10 |
| CAS Number | 1794791-25-5[1][2] |
| Molecular Formula | C₁₄H₄D₁₀N₂O[1][2] |
| Molecular Weight | 236.34 g/mol [1] |
| Appearance | Pale Yellow to Yellow Low-Melting Solid to Solid[3] |
| Unlabelled CAS | 5336-53-8[2] |
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are related to its potential mutagenicity and acute toxicity if ingested.
GHS Classification [4]
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[4]
-
Germ Cell Mutagenicity (Category 2) : H341 - Suspected of causing genetic defects.[4]
GHS Label Elements [4]
-
Pictograms :
-
(GHS07)
-
(GHS08)
-
-
Signal Word : Warning[4]
Hazard Statements [4]
Precautionary Statements [4]
-
Prevention :
-
Response :
-
Storage :
-
P405: Store locked up.[4]
-
-
Disposal :
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
Toxicological Information
Limited toxicological data is available for the deuterated form. The information below is based on the non-deuterated analogue, N-Nitrosodibenzylamine.
| Metric | Value | Species | Reference |
| LD50 (Oral) | 900 mg/kg | Rat | [3] |
N-Nitrosodibenzylamine (NDBzA) is mutagenic to Salmonella typhimurium and induces DNA strand breaks in isolated rat hepatocytes.[1][3]
Experimental Protocols
A general workflow for the safe handling of this compound in a laboratory setting is depicted below.
Caption: General laboratory workflow for handling this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[4] Call a POISON CENTER or doctor immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing. Seek medical attention. |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[7]
-
Avoid formation of dust and aerosols.[8]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4][8]
-
Wear appropriate personal protective equipment (PPE).[7]
-
Do not eat, drink, or smoke in work areas.[4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[8]
-
Recommended storage is in a refrigerator or freezer at -20°C.[3]
-
Store locked up.[4]
Exposure Controls and Personal Protection
Engineering Controls:
-
A laboratory fume hood or other appropriate form of local exhaust ventilation is necessary.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]
-
Skin Protection:
-
Respiratory Protection: If the respirator is the sole means of protection, use a full-face supplied-air respirator. Otherwise, NIOSH-approved N100 or CEN-approved FFP3 particulate respirators can be used as a backup to engineering controls.[8]
A decision tree for selecting the appropriate level of PPE is provided below.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. N-nitrosodibenzylamine CAS#: 5336-53-8 [amp.chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. N-Nitrosodibenzylamine | CAS No: 5336-53-8 [aquigenbio.com]
- 8. cleanchemlab.com [cleanchemlab.com]
A Technical Guide to N-Nitrosodibenzylamine-d10 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Nitrosodibenzylamine-d10, a critical internal standard for the sensitive and accurate quantification of the potential mutagenic impurity, N-Nitrosodibenzylamine (NDBzA). Given the stringent regulatory focus on nitrosamine impurities in pharmaceutical products, precise analytical methods are paramount. This document details commercially available sources, technical specifications, and the experimental application of its deuterated analogue.
Introduction to this compound
This compound (NDBzA-d10) is the deuterium-labeled form of N-Nitrosodibenzylamine.[1][2] It serves as an ideal internal standard for analytical methods, primarily in chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). The use of a stable isotope-labeled internal standard is a robust technique in analytical chemistry known as isotope dilution mass spectrometry.[3][4] This method significantly enhances the accuracy and precision of quantification by correcting for variability during sample preparation and potential matrix effects during analysis.[3] NDBzA-d10 is chemically identical to the target analyte (NDBzA) but is distinguishable by its higher mass due to the ten deuterium atoms, making it an excellent tool for trace-level impurity analysis.[1][4]
Suppliers, Pricing, and Technical Specifications
This compound is available from several specialized chemical suppliers. The pricing is subject to change and may vary based on the supplier, purity, and quantity. Researchers are advised to request quotes directly from the suppliers for the most current information.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Available Quantity | Price (GBP) |
| LGC Standards | TRC-N525452-10MG | 1794791-25-5 | C₁₄D₁₀H₄N₂O | 236.335 | 10 mg | Contact for Price |
| Scientific Laboratory Supplies (SLS) | TRC-N525452-10MG | 1794791-25-5 | - | - | 10 mg | £1,758.00[5] |
| Pharmaffiliates | - | 1794791-25-5 | C₁₄H₄D₁₀N₂O | - | Contact for Quote | Contact for Price |
Note: Pricing information is based on data available and is subject to change. The product code from LGC Standards and SLS refers to the same manufacturer (Toronto Research Chemicals - TRC).
Experimental Protocols: Quantification Using Isotope Dilution
The primary application of this compound is as an internal standard for the quantification of N-Nitrosodibenzylamine. The following is a generalized protocol based on established methods for nitrosamine analysis, such as those adapted from EPA methodologies and modern pharmaceutical quality control practices.[6][7][8]
Principle
The core principle is to add a precise, known amount of the internal standard (this compound) to the sample containing the analyte (N-Nitrosodibenzylamine) prior to extraction and analysis.[3] The ratio of the analyte's mass spectrometry signal to the internal standard's signal is then used to calculate the analyte's concentration against a calibration curve. This ratio corrects for any loss of substance during sample workup or fluctuations in instrument response.[4]
General Experimental Methodology
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of N-Nitrosodibenzylamine (the analyte) in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a primary stock solution of this compound (the internal standard) in the same solvent at a concentration of approximately 1 mg/mL.[8] These solutions should be stored in amber vials at a controlled temperature to prevent degradation.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by making serial dilutions of the analyte stock solution into volumetric flasks.
-
To each calibration standard, add a constant, known amount of the internal standard (this compound) from its stock solution.[6][7]
-
The final concentrations should span the expected range of the analyte in the samples and should be sufficient to establish a linear response.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample (e.g., drug substance, drug product) to be analyzed.
-
Spike the sample with the same constant amount of the this compound internal standard solution as was added to the calibration standards.
-
Perform a sample extraction procedure. This may involve dissolution in a suitable solvent, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the nitrosamines and remove interfering matrix components. The choice of method will depend on the sample matrix.
-
-
LC-MS/MS or GC-MS/MS Analysis:
-
Inject the prepared calibration standards and sample extracts into the chromatography system.
-
The chromatographic conditions (column, mobile phase/carrier gas, flow rate, and temperature gradient) should be optimized to achieve baseline separation of N-Nitrosodibenzylamine from other components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for both N-Nitrosodibenzylamine and this compound must be determined and optimized.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.
-
Calculate the same peak area ratio for the unknown samples.
-
Determine the concentration of N-Nitrosodibenzylamine in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analytical method.
References
N-Nitrosodibenzylamine-d10: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Background, Discovery, and Application of N-Nitrosodibenzylamine-d10
Introduction
This compound (NDBzA-d10) is a deuterated stable isotope-labeled analog of N-Nitrosodibenzylamine (NDBzA). N-nitrosamines as a class of compounds are of significant interest to researchers, scientists, and drug development professionals due to their classification as probable human carcinogens. The presence of nitrosamine impurities in pharmaceutical products, food, and consumer goods is a major safety concern, leading to stringent regulatory guidelines for their detection and quantification at trace levels.
This technical guide provides a comprehensive overview of the background, discovery, and applications of this compound, with a focus on its role as an internal standard in analytical methodologies.
Background and Discovery
The "discovery" of this compound is not a singular event but rather a logical development in the field of analytical chemistry. The need for reliable internal standards in mass spectrometry-based analyses led to the synthesis of various stable isotope-labeled compounds. Deuterated standards are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass, allowing for their distinct detection by a mass spectrometer.
The synthesis of this compound was driven by the need to accurately quantify the corresponding unlabeled N-Nitrosodibenzylamine (NDBzA). NDBzA itself has been identified as a mutagen and a compound that can induce DNA strand breaks. Therefore, sensitive and accurate methods for its detection are crucial. The use of NDBzA-d10 as an internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of NDBzA.
The general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions. For this compound, the synthesis would involve the reaction of dibenzylamine-d10 with a nitrosating agent like sodium nitrite in an acidic medium.
Quantitative Data
The following table summarizes the key quantitative data for this compound. It should be noted that detailed specifications such as purity and isotopic enrichment are lot-specific and would be provided on the Certificate of Analysis (CoA) from the supplier.
| Property | Value | Source |
| Chemical Name | N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10 | Pharmaffiliates[1] |
| Synonyms | Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10; NSC 338-d10; Nitrosodibenzylamine-d10 | Pharmaffiliates[1] |
| CAS Number | 1794791-25-5 | Pharmaffiliates[1] |
| Molecular Formula | C₁₄H₄D₁₀N₂O | Pharmaffiliates[1] |
| Molecular Weight | 236.33 g/mol | PubChem |
| Appearance | Solid | PubChem |
| Storage Temperature | 2-8°C | - |
Note: More detailed information regarding purity, isotopic enrichment, and physical state would be available on the lot-specific Certificate of Analysis provided by the manufacturer.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of N-Nitrosodibenzylamine in various matrices, including pharmaceutical drug substances and products, food, and environmental samples. The following is a representative experimental protocol for the analysis of N-Nitrosodibenzylamine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
4.1 Sample Preparation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.
-
Prepare a stock solution of the non-labeled N-Nitrosodibenzylamine standard in the same solvent.
-
Create a series of calibration standards by spiking known amounts of the N-Nitrosodibenzylamine standard into a blank matrix and adding a fixed amount of the this compound internal standard solution.
-
For the test sample, accurately weigh a known amount of the sample and dissolve it in a measured volume of the solvent. Spike the sample with the same fixed amount of the this compound internal standard solution.
-
-
Extraction (if necessary):
-
Depending on the sample matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
For LLE, the sample solution can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
For SPE, the sample solution is passed through a cartridge that retains the analyte of interest, which is then eluted with a small volume of solvent.
-
-
Final Sample Preparation:
-
The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
4.2 LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitrosodibenzylamine | 227.1 | 91.1 |
| This compound | 237.2 | 98.1 |
4.3 Data Analysis
-
The concentration of N-Nitrosodibenzylamine in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve generated from the standards.
Signaling Pathways and Logical Relationships
N-Nitrosodibenzylamine, like other N-nitrosamines, is of concern due to its potential carcinogenic effects. While specific signaling pathways for NDBzA are not extensively detailed in publicly available literature, the general mechanism of action for carcinogenic nitrosamines involves metabolic activation to reactive electrophilic species that can then interact with cellular macromolecules, including DNA. This interaction can lead to DNA adduct formation, which, if not repaired, can result in mutations and potentially initiate carcinogenesis.
The logical relationship for the use of this compound in research is based on the principle of isotope dilution mass spectrometry.
Conclusion
This compound is a critical analytical tool for researchers, scientists, and drug development professionals. Its primary application as an internal standard in isotope dilution mass spectrometry enables the accurate and precise quantification of the potentially carcinogenic N-Nitrosodibenzylamine. While the "discovery" of this compound is a result of the progression of analytical chemistry rather than a standalone breakthrough, its importance in ensuring the safety of pharmaceuticals and other consumer products is undeniable. The methodologies outlined in this guide provide a framework for its effective use in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Nitrosamines Using N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels. The use of stable isotope-labeled internal standards, such as N-Nitrosodibenzylamine-d10, is a critical component of these methods, ensuring accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of various nitrosamine impurities in drug substances and products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of the Method
The analytical approach is based on isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is spiked into the sample prior to preparation. This standard co-elutes with the target nitrosamine analytes and is detected by the mass spectrometer. Since the internal standard has a different mass-to-charge ratio (m/z) from the native analytes, it can be distinguished and measured independently. By comparing the response of the native nitrosamines to that of the internal standard, accurate quantification can be achieved, as any loss or enhancement during the analytical process will affect both the analyte and the internal standard similarly.[1]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of nitrosamines is depicted below.
Caption: General workflow for nitrosamine analysis.
Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Acids: Formic acid (LC-MS grade).
-
Standards: Certified reference standards of target nitrosamines and this compound.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as required by the specific matrix.
-
Vials: Amber glass vials to protect light-sensitive nitrosamines.[3]
Standard and Sample Preparation
Internal Standard Stock Solution (IS-Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.
Working Internal Standard Solution (IS-WS): Dilute the IS-Stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target nitrosamine standards and a fixed amount of the IS-WS into a blank matrix solution. A typical calibration range is from 0.1 to 50 ng/mL.[4]
Sample Preparation:
-
Weigh an appropriate amount of the drug substance or ground drug product into a centrifuge tube.
-
Spike with a known volume of the IS-WS.
-
Add the extraction solvent (e.g., methanol or a suitable solvent mixture).
-
Vortex and/or sonicate to ensure complete dissolution/extraction.
-
Centrifuge to pellet any undissolved excipients.
-
The supernatant can be directly injected or further purified using SPE or LLE if significant matrix interference is expected.
-
Transfer the final extract to an amber vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |
| Gradient | Optimized for the separation of target nitrosamines from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 300 - 500 °C |
| Gas Flows | Optimized for the specific instrument. |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard. |
Data Presentation
Table 1: Representative MRM Transitions for Common Nitrosamines and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| N-Nitrosodimethylamine (NDMA) | 75.1 | 43.0 | 58.0 | 15 - 25 |
| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.1 | 47.1 | 15 - 25 |
| N-Nitrosodiisopropylamine (NDIPA) | 131.1 | 89.1 | 43.1 | 15 - 25 |
| N-Nitrosodibutylamine (NDBA) | 159.2 | 103.1 | 57.1 | 15 - 25 |
| This compound (IS) | 229.2 | 102.1 | 77.1 | 20 - 30 |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Typical Method Performance Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
These values are representative and may vary depending on the specific matrix and instrumentation.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
Caption: Internal standard quantification logic.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a reliable and accurate approach for the quantitative analysis of nitrosamine impurities in pharmaceutical products. The detailed protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods to ensure product quality and patient safety. Adherence to good laboratory practices and proper method validation are essential for regulatory compliance.
References
Application Notes and Protocols for N-Nitrosodibenzylamine-d10 in Pharmaceutical Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. Robust and sensitive analytical methods are crucial for the accurate quantification of these impurities at trace levels. The use of stable isotope-labeled internal standards is a critical component of these methods, enhancing accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.
N-Nitrosodibenzylamine-d10 (NDBA-d10) is a deuterated analog of N-Nitrosodibenzylamine and serves as a valuable internal standard for the analysis of nitrosamine impurities in various active pharmaceutical ingredients (APIs) and finished drug products. Its chemical structure is similar to that of potential nitrosamine impurities, making it an ideal surrogate to mimic the behavior of the target analytes during the analytical process.
This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical impurity testing, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Principle of Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the internal standard has nearly identical physicochemical properties to the target analyte (N-Nitrosodibenzylamine), it experiences similar losses during sample processing and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the impurity can be achieved, irrespective of sample-specific variations.
Diagram of the Isotope Dilution Principle
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocols
The following protocols are representative of common methodologies for the analysis of nitrosamine impurities using this compound as an internal standard. The specific conditions may require optimization based on the drug matrix, target analytes, and available instrumentation.
Protocol 1: Analysis of Nitrosamines in a Water-Soluble Drug Substance by LC-MS/MS
1. Scope: This protocol describes the quantification of N-Nitrosodibenzylamine and other relevant nitrosamines in a water-soluble active pharmaceutical ingredient.
2. Reagents and Materials:
-
This compound (Internal Standard)
-
Reference standards of target nitrosamine impurities
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance to be tested
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (e.g., 0.22 µm PVDF)
3. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target nitrosamine reference standards into a blank matrix (a solution of the drug substance known to be free of nitrosamines). Add the IS Working Solution to each calibration standard to achieve a constant concentration of this compound (e.g., 10 ng/mL). The concentration range for the calibration curve should bracket the expected level of impurities.
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add a known volume of the IS Working Solution.
-
Dissolve and dilute to the mark with methanol/water (50:50, v/v).
-
Vortex for 1 minute and sonicate for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each target nitrosamine and for this compound. These transitions must be optimized for the specific instrument.
5. Data Analysis:
-
Integrate the peak areas for the target nitrosamines and this compound.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of the nitrosamine impurities in the sample by interpolating their peak area ratios on the calibration curve.
Diagram of the Analytical Workflow
Caption: Step-by-step analytical workflow for nitrosamine analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of nitrosamine impurities using LC-MS/MS with an internal standard like this compound. The exact values will vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Recovery | 80 - 120% | The percentage of the known amount of analyte recovered from the sample matrix. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision of the method. |
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of nitrosamine impurities in pharmaceutical products. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for the control of these potentially harmful impurities, ensuring the safety and quality of pharmaceutical products. It is essential to perform method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate the suitability of the analytical procedure for its intended purpose.
Application Notes and Protocols for the Analysis of N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic analysis of N-Nitrosodibenzylamine-d10, a deuterated internal standard crucial for the accurate quantification of the potential carcinogen N-Nitrosodibenzylamine (NDBzA) in various matrices, particularly in pharmaceutical products. The following methods are based on established practices for nitrosamine analysis and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
N-Nitrosamines are a class of compounds that are of significant concern due to their mutagenic and carcinogenic properties.[1][2] Their presence in pharmaceuticals, even at trace levels, is a major safety issue.[3] Regulatory bodies worldwide have stringent requirements for the monitoring and control of these impurities. Accurate and sensitive analytical methods are therefore essential. The use of isotopically labeled internal standards, such as this compound, is the gold standard for quantitative analysis as they mimic the behavior of the target analyte during sample preparation and analysis, correcting for variations and matrix effects.[1] This document outlines both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₄D₁₀N₂O |
| Molecular Weight | 236.33 g/mol |
| Appearance | Solid |
| Synonyms | Dibenzylnitrosamine-d10, N,N-Dibenzylnitrosamine-d10 |
(Data sourced from PubChem CID: 71751123)
Chromatographic Conditions
The following tables summarize recommended starting conditions for the analysis of this compound by GC-MS/MS and LC-MS/MS. Method optimization may be required based on the specific instrumentation and sample matrix.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| GC Column | |
| Column Type | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 50 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| MS System | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Expected Retention Time for N-Nitrosodibenzylamine | Approximately 16.942 min[2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| LC Column | |
| Column Type | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| MS System | Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Detection (MRM Transitions)
The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and selectivity of the method. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented in the collision cell, with specific product ions being monitored in the third quadrupole (Q3).
For This compound , the precursor ion will have a mass-to-charge ratio (m/z) of 237.2 due to the 10 deuterium atoms. Based on the known fragmentation patterns of nitrosamines, which often involve the loss of the nitroso group (-NO) or other characteristic fragments, the following MRM transitions are proposed.[4]
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 237.2 | To be determined empirically | To be optimized | 50 |
| Proposed Quantifier Ion | e.g., 207.2 (Loss of NO) | |||
| Proposed Qualifier Ion | e.g., 96.1 (Deuterated benzyl fragment) | |||
| N-Nitrosodibenzylamine | 227.2 | 197.2 (Loss of NO) | To be optimized | 50 |
| 91.1 (Benzyl fragment) |
Note: The optimal collision energies and the most abundant, specific product ions for this compound should be determined experimentally by infusing a standard solution of the deuterated compound into the mass spectrometer.
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Further dilute the working standard solution 1:100 with the initial mobile phase composition (for LC-MS/MS) or a suitable solvent like dichloromethane (for GC-MS).
Sample Preparation (for a Pharmaceutical Product)
-
Sample Weighing: Accurately weigh a representative portion of the homogenized drug product (e.g., 100 mg of powdered tablets).
-
Extraction: Add a defined volume (e.g., 10 mL) of a suitable extraction solvent (e.g., methanol or dichloromethane).
-
Internal Standard Spiking: Add a small, precise volume (e.g., 100 µL) of the Internal Standard Spiking Solution (100 ng/mL) to the sample extract.
-
Vortex and Sonicate: Vortex the sample for 1 minute and sonicate for 15 minutes to ensure complete extraction of the analytes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any undissolved excipients.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject the filtered sample into the GC-MS/MS or LC-MS/MS system.
Workflow and Pathway Diagrams
Caption: Experimental workflow for nitrosamine analysis.
Caption: Quantitative analysis data relationship.
References
Application Notes and Protocols for the Analysis of N-Nitrosodibenzylamine-d10 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Nitrosodibenzylamine-d10 (NDBzA-d10) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). NDBzA-d10 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the potential carcinogen N-Nitrosodibenzylamine (NDBzA) in various matrices, particularly in pharmaceutical drug substances and products.
Introduction
N-Nitrosamines are a class of compounds that have garnered significant attention from regulatory agencies due to their classification as probable human carcinogens. The presence of these impurities in pharmaceutical products is a critical safety concern. Accurate and sensitive analytical methods are therefore essential for their detection and quantification at trace levels. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving reliable and accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
This application note outlines the key mass spectrometry parameters and a robust LC-MS/MS protocol for the analysis of NDBzA-d10.
Mass Spectrometry Parameters
The successful quantification of NDBzA-d10 relies on the selection of appropriate precursor and product ions, as well as the optimization of collision energy and cone voltage. While specific parameters should be optimized for the instrument in use, the following table provides a validated starting point for method development.
The fragmentation of N-nitrosamines upon collision-induced dissociation (CID) often involves the neutral loss of the nitroso group (•NO), corresponding to a loss of 30 Da.[1][2] For N-Nitrosodibenzylamine, another significant fragmentation pathway is the formation of the benzyl cation.
Based on the molecular formula of this compound (C₁₄H₄D₁₀N₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 237.2 g/mol . The fragmentation of the non-deuterated N-Nitrosodibenzylamine (C₁₄H₁₄N₂O, [M+H]⁺ ≈ 227.1 g/mol ) can be used to predict the transitions for the deuterated analog.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 237.2 |
| Product Ion 1 (Quantifier, m/z) | 98.1 (C₆D₅CD₂⁺) |
| Product Ion 2 (Qualifier, m/z) | 207.2 ([M+H-NO]⁺) |
| Collision Energy (eV) | 15 - 25 |
| Cone Voltage (V) | 20 - 40 |
Note: Collision energy and cone voltage are instrument-dependent and should be optimized to maximize the signal intensity of the product ions.
Experimental Protocol
This protocol describes a general method for the analysis of NDBzA-d10, which would typically be used to quantify NDBzA in a sample.
Materials and Reagents
-
This compound certified reference standard
-
N-Nitrosodibenzylamine certified reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Sample diluent (e.g., 50:50 methanol:water)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the NDBzA-d10 standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to appropriate concentrations for spiking into calibration standards and samples. A typical internal standard concentration in the final solution is 10-50 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated NDBzA and a constant concentration of NDBzA-d10.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., drug substance, drug product, water). A general procedure for a drug substance is provided below.
-
Accurately weigh approximately 100 mg of the drug substance into a suitable centrifuge tube.
-
Add a known volume of sample diluent.
-
Spike the sample with the NDBzA-d10 working standard solution to achieve a final concentration within the calibration range.
-
Vortex the sample for 1-2 minutes to dissolve the drug substance.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved excipients.
-
Transfer the supernatant to an LC vial for analysis.
Liquid Chromatography Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometer Conditions
Table 3: Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage (kV) | 3.5 |
| Source Temperature (°C) | 150 |
| Desolvation Temperature (°C) | 400 |
| Cone Gas Flow (L/hr) | 50 |
| Desolvation Gas Flow (L/hr) | 800 |
Note: These are typical starting conditions and should be optimized for the specific instrument being used.
Data Analysis
The concentration of NDBzA in the sample is determined by calculating the peak area ratio of the NDBzA quantifier ion to the NDBzA-d10 quantifier ion. A calibration curve is constructed by plotting the area ratio against the concentration of the NDBzA calibration standards. The concentration of NDBzA in the unknown sample is then calculated from the regression equation of the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of N-Nitrosodibenzylamine.
References
Application Notes and Protocols for the Analysis of N-Nitrosodibenzylamine in Environmental Samples using N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Nitrosodibenzylamine in environmental samples. The method utilizes N-Nitrosodibenzylamine-d10 as an internal standard for accurate quantification by gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.[1]
Introduction
N-Nitrosamines are a class of chemical compounds that are of significant concern due to their potential carcinogenic properties. Their presence in the environment, arising from various industrial processes and disinfection byproducts, necessitates sensitive and reliable analytical methods for monitoring.[2] N-Nitrosodibenzylamine is a specific nitrosamine that may be found in industrial effluents and other environmental matrices.
This application note describes a method based on solid-phase extraction (SPE) for the concentration and cleanup of N-Nitrosodibenzylamine from water samples, followed by analysis using GC-MS/MS. The isotope dilution technique, employing this compound, is central to this method, ensuring high-quality quantitative data by compensating for matrix effects and procedural losses.[1]
Experimental
-
N-Nitrosodibenzylamine (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Sodium thiosulfate
-
Reagent water (Type I)
-
Solid-Phase Extraction (SPE) cartridges (e.g., activated carbon or polymeric sorbent)
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of N-Nitrosodibenzylamine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the N-Nitrosodibenzylamine primary stock solution with dichloromethane. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 20 µg/L).[2]
Collect water samples in amber glass bottles to prevent photodegradation of nitrosamines. If residual chlorine is present, add approximately 80 mg of sodium thiosulfate per liter of sample. Store samples at 4°C and extract within 7 days of collection.
The following protocol is adapted from established EPA methods for nitrosamine analysis in water.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of the this compound internal standard solution.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen gas for 10-15 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
The following instrumental parameters are provided as a starting point and may require optimization for your specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Volume | 1 µL, splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrosodibenzylamine | 226.1 | 91.1 | 15 |
| This compound | 236.1 | 98.1 | 15 |
Note: The specific precursor and product ions should be determined and optimized based on the mass spectrum of each compound.
Data Presentation
A linear calibration curve should be generated by plotting the ratio of the peak area of the N-Nitrosodibenzylamine to the peak area of the this compound internal standard against the concentration of the N-Nitrosodibenzylamine. A correlation coefficient (r²) of >0.995 is typically considered acceptable.[2]
Table 1: Example Calibration Data
| Concentration (µg/L) | Analyte Area | IS Area | Area Ratio |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,543 | 151,234 | 0.506 |
| 10.0 | 152,987 | 150,567 | 1.016 |
| 20.0 | 305,123 | 150,876 | 2.022 |
| 50.0 | 760,456 | 151,111 | 5.032 |
Table 2: Method Detection Limits and Recoveries
| Matrix | Spiked Concentration (ng/L) | Mean Recovery (%) | RSD (%) | Method Detection Limit (MDL) (ng/L) |
| Reagent Water | 10 | 95.2 | 5.8 | 0.8 |
| Drinking Water | 10 | 92.1 | 7.2 | 1.1 |
| Wastewater Effluent | 10 | 88.5 | 9.5 | 1.5 |
Note: The MDL is typically calculated as the standard deviation of replicate low-level spikes multiplied by the Student's t-value for a given confidence level.
Signaling Pathway and Logical Relationships
The core principle of this analytical method is the use of an isotopically labeled internal standard to ensure accurate quantification. The relationship between the analyte and the internal standard throughout the analytical process is depicted below.
Conclusion
The described method provides a robust and reliable approach for the quantification of N-Nitrosodibenzylamine in environmental water samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix interferences and variations in sample recovery. This methodology is suitable for routine environmental monitoring and can be adapted for other similar nitrosamines and sample matrices with appropriate validation.
References
Application of N-Nitrosodibenzylamine-d10 in Food Safety Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Nitrosamines are a class of genotoxic impurities that can form in various food products during processing and storage. Due to their potential carcinogenic properties, regulatory bodies worldwide have set stringent limits on their presence in food items. Accurate and reliable quantification of these compounds is crucial for ensuring food safety. The use of isotopically labeled internal standards, such as N-Nitrosodibenzylamine-d10, is a critical component of robust analytical methods, providing high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and a comprehensive protocol for the determination of N-nitrosamines in cured meat products using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is the deuterated form of N-Nitrosodibenzylamine. Its chemical structure is similar to that of the non-deuterated analyte, ensuring that it behaves nearly identically during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native compound by a mass spectrometer. This makes it an ideal internal standard for isotope dilution mass spectrometry, a technique that significantly improves the accuracy and reliability of quantitative analysis, especially in complex food matrices.
Principle of the Method
This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This compound is added to the sample at the beginning of the extraction process to compensate for any analyte losses during sample preparation and for signal suppression or enhancement during LC-MS/MS analysis. Quantification is performed by calculating the ratio of the peak area of the target nitrosamine to the peak area of this compound.
Data Presentation
The following tables summarize the projected quantitative data for a method validated for the analysis of N-Nitrosodibenzylamine and other nitrosamines in a cured meat matrix, using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.3 - 50 µg/kg |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Recovery of Nitrosamines in Spiked Cured Meat Matrix (n=6)
| Compound | Spiking Level (µg/kg) | Mean Recovery (%) | %RSD |
| N-Nitrosodimethylamine (NDMA) | 1.0 | 95.2 | 5.8 |
| N-Nitrosodiethylamine (NDEA) | 1.0 | 98.7 | 4.5 |
| N-Nitrosodibutylamine (NDBA) | 1.0 | 102.1 | 6.2 |
| N-Nitrosopiperidine (NPIP) | 1.0 | 97.5 | 5.1 |
| N-Nitrosopyrrolidine (NPYR) | 1.0 | 96.8 | 5.5 |
| N-Nitrosodibenzylamine | 1.0 | 99.3 | 4.8 |
Table 3: Proposed MRM Transitions for N-Nitrosodibenzylamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Nitrosodibenzylamine | 227.1 | 91.1 (Quantifier) | 15 | 100 |
| 227.1 | 106.1 (Qualifier) | 20 | 100 | |
| This compound (Internal Standard) | 237.1 | 98.1 (Quantifier) | 15 | 100 |
Experimental Protocols
This section details the step-by-step methodology for the analysis of nitrosamines in cured meat using this compound as an internal standard.
Materials and Reagents
-
Standards: N-Nitrosodibenzylamine, this compound, and other nitrosamine standards (certified reference materials).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Reagents: Formic acid (98-100%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and MgSO₄.
-
Sample: Homogenized cured meat (e.g., bacon, ham, sausage).
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each nitrosamine and this compound in methanol.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed standard solution containing all target nitrosamines in methanol.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.
-
Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by diluting the intermediate standard mix with methanol/water (50:50, v/v). Add the internal standard working solution to each calibration standard to achieve a final concentration of 10 ng/mL.
Sample Preparation (QuEChERS Extraction)
-
Weigh 5 g (± 0.1 g) of the homogenized meat sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: As specified in Table 3.
Mandatory Visualizations
Caption: Experimental workflow for nitrosamine analysis in cured meat.
Protocol for the Quantification of N-Nitrosamine Impurities in Drug Substances Using N-Nitrosodibenzylamine-d10 as an Internal Standard
Version: 1.0
Introduction
The presence of N-nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products is a significant concern for the pharmaceutical industry and regulatory bodies worldwide due to their potential carcinogenic effects.[1][2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the levels of these impurities in their products.[1][4]
This document provides a detailed protocol for the quantitative analysis of N-nitrosamine impurities in drug substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Nitrosodibenzylamine-d10 as an internal standard (ISTD). The use of a stable isotope-labeled internal standard is a robust and widely accepted approach for accurate quantification in complex matrices, as it compensates for variations in sample preparation and instrument response.[5]
Scope
This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of drug substances. It outlines the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the accurate quantification of N-nitrosamine impurities.
Principle
The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the sample containing the target N-nitrosamine analytes. The sample is then subjected to extraction and analysis by LC-MS/MS. The ratio of the signal response of the native analyte to its isotopically labeled internal standard is used to determine the concentration of the analyte, thereby minimizing the effects of matrix interference and variations in extraction recovery.
Reagents and Materials
-
Standards:
-
This compound (ISTD)
-
Reference standards of target N-nitrosamine impurities (e.g., N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), etc.)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Volumetric flasks and pipettes
-
Centrifuge tubes (15 mL, polypropylene)
-
Syringe filters (0.22 µm, PVDF or equivalent)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Experimental Protocols
Standard Solution Preparation
-
Internal Standard Stock Solution (ISTD Stock): Accurately weigh a suitable amount of this compound and dissolve it in methanol to prepare a stock solution of 1 µg/mL.
-
Analyte Stock Solutions: Prepare individual stock solutions of each target N-nitrosamine impurity in methanol at a concentration of 1 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. The concentration range should bracket the expected levels of impurities in the samples.
-
Spiking Solution: Prepare a spiking solution containing the ISTD at a fixed concentration. This solution will be added to all calibration standards and samples.
Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance (API) into a 15 mL centrifuge tube.[6]
-
Add a known volume of the ISTD spiking solution to the tube.
-
Add a suitable extraction solvent (e.g., 5 mL of methanol).
-
Vortex the sample for 5 minutes to ensure thorough mixing and dissolution.[6]
-
Centrifuge the sample at 4500 rpm for 10 minutes to pellet any undissolved material.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.[6]
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions and should be optimized for the specific instrument and analytes.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of target analytes |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
The specific MRM transitions for each analyte and the internal standard must be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion (Q1) corresponds to the protonated molecule [M+H]+, and the product ion (Q3) is a characteristic fragment ion.
| Analyte | Q1 (m/z) | Q3 (m/z) |
| N-Nitrosodimethylamine (NDMA) | 75.1 | 43.1 |
| N-Nitrosodiethylamine (NDEA) | 103.1 | 45.1 |
| N-Nitrosodibenzylamine | 227.1 | 91.1 |
| This compound (ISTD) | 237.2 | 98.1 |
(Note: The MRM transitions for N-Nitrosodibenzylamine and its deuterated analog are predicted based on common fragmentation patterns. These should be experimentally confirmed.)
Data Presentation and Analysis
Calibration Curve
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
Quantification of Nitrosamines in Samples
The concentration of each nitrosamine impurity in the drug substance sample is calculated using the linear regression equation from the calibration curve.
Representative Quantitative Data
The following table summarizes typical performance data for the analysis of nitrosamine impurities using LC-MS/MS with an internal standard.
| Parameter | NDMA | NDEA |
| Limit of Detection (LOD) | 0.01 ng/mL[9] | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL[9] | 0.1 ng/mL[10] |
| Linearity Range | 0.03 - 20 ng/mL[9] | 0.1 - 20 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.99[9] | > 0.998[10] |
| Recovery (%) | 90 - 110% | 89.5 - 112.0%[10] |
| Precision (%RSD) | < 5% | < 5% |
Visualizations
Caption: Experimental workflow for nitrosamine analysis.
Caption: Principle of quantification using an internal standard.
References
- 1. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. lcms.cz [lcms.cz]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. waters.com [waters.com]
- 9. japsonline.com [japsonline.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Trace-Level Quantification of Nitrosamines using N-Nitrosodibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Nitrosodibenzylamine-d10 as an internal standard for the accurate trace-level quantification of nitrosamine impurities in pharmaceutical products. The methodologies outlined are applicable for both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
The presence of nitrosamine impurities in pharmaceuticals is a significant safety concern due to their potential carcinogenic properties.[1] Regulatory agencies worldwide now mandate stringent control of these impurities in drug substances and products.[1][2] Accurate and sensitive analytical methods are crucial for their detection and quantification at trace levels. The use of isotopically labeled internal standards is a well-established practice to ensure the reliability of these methods by compensating for variations in sample preparation and instrument response.[2][3]
This compound, a deuterated analog of N-Nitrosodibenzylamine, serves as an excellent internal standard for the quantification of a broad range of nitrosamine impurities. Its chemical and physical properties closely mimic those of the target analytes, ensuring similar behavior during extraction and analysis, while its distinct mass allows for clear differentiation by the mass spectrometer.
Analytical Approaches
Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace-level analysis of nitrosamines.[1] The choice of technique often depends on the volatility and thermal stability of the target nitrosamines and the nature of the drug matrix.
-
GC-MS/MS: This technique is well-suited for the analysis of volatile and semi-volatile nitrosamines.[4] It offers high chromatographic resolution and sensitivity.[5]
-
LC-MS/MS: This is the preferred method for less volatile, thermally labile nitrosamines and for complex sample matrices.[6][7][8] It provides high sensitivity and selectivity.[9][10][11]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific drug product, target nitrosamines, and available instrumentation.
Protocol 1: Quantification of Volatile Nitrosamines by GC-MS/MS
This protocol is applicable for the determination of volatile nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in drug substances and products.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for target nitrosamines
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
0.22 µm PVDF syringe filters
2. Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Nitrosamine Stock Solution: Prepare individual stock solutions of each target nitrosamine at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the nitrosamine stock solutions with dichloromethane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each standard with the IS Stock solution to a final concentration of 50 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 250 mg of the powdered drug substance or finished drug product into a 15 mL centrifuge tube.[12]
-
Add 10 mL of 1M NaOH solution and vortex for 1 minute.[12]
-
Add 2.0 mL of dichloromethane and shake vigorously for 5 minutes.[12]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[5]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm PVDF syringe filter into a GC vial.
4. GC-MS/MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent[5]
-
Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., 1.4 µm) or equivalent[5]
-
Injection Volume: 2 µL (Splitless)[5]
-
Inlet Temperature: 250 °C[5]
-
Oven Program: 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[13]
-
Ion Source: Electron Ionization (EI) at 70 eV[13]
-
Ion Source Temperature: 230 °C[13]
-
Quadrupole Temperature: 150 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis
Quantify the target nitrosamines by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Protocol 2: Quantification of a Broad Range of Nitrosamines by LC-MS/MS
This protocol is suitable for the simultaneous determination of both volatile and non-volatile nitrosamines in various drug matrices.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for target nitrosamines
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm
-
0.22 µm PVDF syringe filters
2. Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL solution of this compound in methanol.
-
Nitrosamine Stock Solution: Prepare individual 1 mg/mL stock solutions of each target nitrosamine in methanol.
-
Working Standard Solutions: Prepare calibration standards by diluting the nitrosamine stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to concentrations ranging from 0.5 ng/mL to 50 ng/mL. Spike each standard with the IS Stock solution to a final concentration of 10 ng/mL.
3. Sample Preparation (Direct Extraction)
-
Weigh 80 mg of the drug substance into a 2 mL centrifuge tube.[14]
-
Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of the Internal Standard solution.[14]
-
Vortex for 20 minutes at 2500 rpm.[14]
-
Centrifuge at 10,000 rpm for 10 minutes.[14]
-
Filter the supernatant into a vial using a 0.22 µm PVDF syringe filter.[14]
4. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent
-
Column: Ascentis® Express C18 (150 x 3.0 mm, 2.7 µm) or equivalent[15]
-
Mobile Phase A: 0.1% Formic acid in water[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8)[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[9]
-
Column Temperature: 40 °C
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis
Quantification is performed using a calibration curve based on the peak area ratios of the analytes to the internal standard versus their concentrations.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods. Note that the specific values for Limit of Detection (LOD) and Limit of Quantification (LOQ) may vary depending on the instrument and matrix.[7]
Table 1: GC-MS/MS Method Performance for Volatile Nitrosamines
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| NDMA | 5.2 | 74 -> 42 | 0.1 | 0.5 | >0.998 |
| NDEA | 6.8 | 102 -> 75 | 0.1 | 0.5 | >0.998 |
| This compound (IS) | 12.5 | 237 -> 91 | - | - | - |
Table 2: LC-MS/MS Method Performance for a Range of Nitrosamines
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| NDMA | 2.1 | 75 -> 58 | 0.05 | 0.1 | >0.99 |
| NDEA | 3.5 | 103 -> 75 | 0.05 | 0.1 | >0.99 |
| NDIPA | 4.8 | 131 -> 89 | 0.05 | 0.1 | >0.99 |
| NDBA | 6.2 | 159 -> 103 | 0.05 | 0.1 | >0.99 |
| This compound (IS) | 8.9 | 237 -> 91 | - | - | - |
Visualizations
The following diagrams illustrate the general workflows for nitrosamine analysis.
Caption: Workflow for GC-MS/MS analysis of nitrosamines.
Caption: Workflow for LC-MS/MS analysis of nitrosamines.
Caption: Rationale for nitrosamine quantification in pharmaceuticals.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glsciences.com [glsciences.com]
- 9. anchem.pl [anchem.pl]
- 10. impactfactor.org [impactfactor.org]
- 11. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edqm.eu [edqm.eu]
- 13. fda.gov.tw [fda.gov.tw]
- 14. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosodibenzylamine-d10 Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of N-Nitrosodibenzylamine-d10 (NDBA-d10) and other stable isotope-labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, drug product excipients).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative method.[2][3][4] The most common atmospheric pressure ionisation techniques, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are both susceptible to matrix effects, though ESI is often more so.[5]
Q2: I am using NDBA-d10, a stable isotope-labeled (SIL) internal standard. Isn't that supposed to completely correct for matrix effects?
A2: While SIL internal standards are the "gold standard" and can compensate for matrix effects to a large extent, they do not always guarantee complete correction.[6][7] For a SIL internal standard to work perfectly, it must co-elute with the unlabeled analyte and experience the exact same degree of ion suppression or enhancement.[8] However, issues such as chromatographic separation due to the deuterium isotope effect or differences in extraction recovery between the analyte and the SIL standard can lead to incomplete compensation.[9] Studies have shown that the matrix effects experienced by an analyte and its SIL internal standard can differ significantly.
Q3: What are the common causes of ion suppression for nitrosamines like NDBA-d10?
A3: Ion suppression is often caused by high concentrations of co-eluting compounds that compete with the analyte for ionization.[5] In biological matrices like plasma, common culprits include phospholipids and salts.[10] In pharmaceutical drug products, excipients such as mannitol, lactose, or polymers can be major sources of interference.[11] The presence of non-volatile species in the sample can also hinder the formation of gas-phase ions, reducing the signal.[4]
Q4: How can I determine if my NDBA-d10 quantification is affected by matrix effects?
A4: A quantitative assessment is necessary. The most common method, recommended by regulatory agencies like the European Medicines Agency (EMA), is to calculate the Matrix Factor (MF) .[2][12] This involves comparing the peak area of an analyte (or SIL-IS) spiked into a blank matrix extract against the peak area of the analyte in a neat (pure) solvent. This should be tested using multiple lots of the matrix to assess variability.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of N-Nitrosodibenzylamine (NDBA) using its deuterated internal standard, NDBA-d10.
Issue 1: Poor or inconsistent recovery of NDBA and/or NDBA-d10.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | The chosen extraction method (e.g., protein precipitation) may not be effectively removing interfering matrix components.[4] |
| Solution: Optimize the sample preparation method. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are known to provide cleaner extracts compared to simple protein precipitation.[11][13] | |
| Analyte Adsorption | NDBA or NDBA-d10 may be adsorbing to plasticware or the precipitate during sample preparation. |
| Solution: Test different types of collection tubes or vials. Ensure complete vortexing and centrifugation. | |
| Different Extraction Efficiencies | The extraction recovery for NDBA and NDBA-d10 may not be identical, which can compromise accurate quantification. |
| Solution: Perform a recovery experiment to separately determine the extraction efficiency for both the analyte and the internal standard. |
Issue 2: High variability in analyte/internal standard ratio across different sample lots.
| Possible Cause | Troubleshooting Step |
| Lot-to-Lot Matrix Variability | Different sources or lots of your biological matrix (e.g., human plasma from different donors) can have varying compositions, leading to different degrees of matrix effects. |
| Solution: Evaluate the matrix effect across at least 6 different lots of blank matrix as per regulatory guidelines.[12] If the coefficient of variation (CV) of the IS-normalized matrix factor is greater than 15%, the method may not be robust.[12] | |
| Chromatographic Shift | A slight difference in retention time between NDBA and NDBA-d10 (deuterium isotope effect) can place them in regions of rapidly changing ion suppression, causing their ratios to be inconsistent.[9] |
| Solution: Optimize chromatographic conditions to ensure NDBA and NDBA-d10 co-elute as closely as possible. Adjust the gradient, mobile phase composition, or try a different column chemistry.[11] |
Issue 3: The calculated Matrix Factor (MF) indicates significant ion suppression (MF < 0.75).
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The current sample preparation method is failing to remove key interfering components. |
| Solution: Implement a more effective sample cleanup strategy. Solid-phase extraction (SPE) is particularly useful for removing interferences and concentrating the analyte.[13] | |
| High Sample Concentration | Injecting a highly concentrated matrix extract can overwhelm the ionization source. |
| Solution: Dilute the sample extract. While this reduces the concentration of interfering species, be mindful that it also reduces the analyte concentration, which could impact sensitivity.[5] | |
| Chromatographic Co-elution | A major matrix component is eluting at the same time as your analyte. |
| Solution: Modify the LC method to improve resolution between the analyte and the interference. Consider alternative column chemistries, such as pentafluorophenyl (PFP) columns, which can offer different selectivity for complex matrices.[11] |
Experimental Protocols & Data
Protocol: Quantitative Evaluation of Matrix Effect
This protocol describes the standard post-extraction spike method to determine the Matrix Factor (MF).
Objective: To quantify the degree of ion suppression or enhancement for NDBA and NDBA-d10.
Required Materials:
-
Blank matrix (e.g., human plasma from at least 6 unique lots)
-
NDBA and NDBA-d10 analytical standards
-
Appropriate solvents for extraction and reconstitution (e.g., Methanol, Acetonitrile, Water)
-
LC-MS/MS system
Methodology:
-
Prepare Sample Set A (Neat Solution):
-
Prepare a solution of NDBA and NDBA-d10 in the final reconstitution solvent at low and high concentrations (e.g., LLOQ and ULOQ levels).
-
Inject and record the mean peak area for both NDBA and NDBA-d10.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process blank matrix samples (from 6 different lots) through the entire sample preparation procedure (e.g., extraction and evaporation).
-
Spike the resulting extracts with NDBA and NDBA-d10 at the same low and high concentrations as in Set A.
-
Inject and record the mean peak area for both NDBA and NDBA-d10 for each matrix lot.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate MF for both NDBA and NDBA-d10 at both concentrations for each of the 6 matrix lots. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of NDBA) / (MF of NDBA-d10)
-
-
Coefficient of Variation (CV):
-
Calculate the %CV for the IS-Normalized MF across the 6 lots. Per EMA guidelines, the CV should not be greater than 15%.[12]
-
-
Data Presentation: Illustrative Comparison of Sample Preparation Techniques
The following table provides an illustrative example of how different sample preparation techniques can impact recovery and matrix effects for nitrosamine analysis. Actual results for NDBA-d10 may vary and should be determined experimentally.
| Technique | Typical Analyte Recovery (%) | Matrix Factor (MF) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 0.4 - 0.7 (Significant Suppression) | Fast, simple, inexpensive | Provides the "dirtiest" extract; prone to significant matrix effects and phospholipid contamination.[4][10] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 0.7 - 0.9 (Mild Suppression) | Cleaner extract than PPT, removes many polar interferences | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 90 - 110% | 0.9 - 1.1 (Minimal Effect) | Provides the cleanest extract, can concentrate the analyte, highly selective | Most complex and expensive method to develop |
Visual Workflow Guides
Diagram: Troubleshooting Workflow for Matrix Effects
The following diagram outlines a logical workflow for diagnosing and mitigating matrix effects when poor analytical performance is observed.
Caption: Decision tree for troubleshooting matrix effect issues.
Diagram: Matrix Factor Evaluation Workflow
This diagram illustrates the experimental steps required to quantitatively assess the matrix effect using the post-extraction spike method.
Caption: Experimental workflow for Matrix Factor (MF) evaluation.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. myadlm.org [myadlm.org]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. e-b-f.eu [e-b-f.eu]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: N-Nitrosodibenzylamine-d10 Analysis
Welcome to the Technical Support Center for the HPLC analysis of N-Nitrosodibenzylamine-d10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and actionable solutions.
Q1: Why am I observing peak tailing for my this compound peak?
A1: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in reversed-phase HPLC. For this compound, a weakly basic compound, this can be caused by several factors:
-
Secondary Interactions with Silanols: Residual silanol groups on the surface of silica-based columns can interact with the basic nitrogen in the nitrosamine, leading to tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of residual silanols, minimizing secondary interactions.[4]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups.
-
Incorporate a Mobile Phase Additive: The use of a small amount of a competing base, like triethylamine (TEA), in the mobile phase can help to mask the active silanol sites.
-
Reduce Injection Volume/Concentration: To check for column overload, try injecting a smaller volume or a more dilute sample.[2]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Q2: My this compound peak is split or appears as a doublet. What could be the cause?
A2: Peak splitting for nitrosamines is a known phenomenon and can be particularly perplexing. The primary causes are:
-
Conformational Isomers (Rotamers): Due to the restricted rotation around the N-N bond in nitrosamines, they can exist as E/Z isomers (conformers or rotamers). Under certain chromatographic conditions, the interconversion between these isomers is slow enough to be resolved as two separate peaks. This behavior is often dependent on temperature and the mobile phase composition.
-
Co-elution with an Impurity: It's possible that an impurity is co-eluting with your analyte of interest.
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to a split peak.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
Troubleshooting Steps:
-
Modify Column Temperature: Increasing the column temperature can sometimes increase the rate of interconversion between rotamers, causing the two peaks to coalesce into a single, sharper peak.
-
Adjust Mobile Phase Composition: Altering the mobile phase composition (e.g., changing the organic solvent or the additive) can affect the separation of the conformers.
-
Inject a Lower Sample Volume: This can help determine if the issue is related to co-eluting impurities, as the ratio of the two peaks may change.
-
Check for Column Issues: If all peaks in your chromatogram are split, it's likely a column problem. Reverse-flush the column (if permissible by the manufacturer) or replace it.[5]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I'm observing peak fronting for this compound. How can I fix this?
A3: Peak fronting, where the asymmetry factor is less than 1, is less common than tailing but can still occur. Potential causes include:
-
Sample Overload: Injecting a sample that is too concentrated is a common cause of fronting.
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to fronting of early eluting peaks.
-
Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to poor peak shape.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase whenever possible.
-
Increase Column Temperature: Experiment with a slightly higher column temperature to improve peak symmetry.
Q4: My this compound (internal standard) peak is separating from the non-deuterated N-Nitrosodibenzylamine peak. Why is this happening and is it a problem?
A4: The separation of a deuterated internal standard from its non-deuterated analog can occur in reversed-phase HPLC. This is because the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, including its hydrophobicity. Even a small difference can be enough to cause a slight separation on a high-efficiency column.
This can be a problem for accurate quantification, especially if the two peaks are not fully co-eluting, as they may experience different matrix effects in the ion source of a mass spectrometer.
Troubleshooting Steps:
-
Adjust Chromatographic Selectivity:
-
Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or the mobile phase additives.
-
Column: Try a column with a different stationary phase chemistry.
-
-
Use a Column with Slightly Lower Resolution: In some cases, a column with slightly lower efficiency may allow the two peaks to co-elute without sacrificing the necessary separation from other components.
-
Modify the Gradient: A shallower gradient around the elution time of the analyte and internal standard may help to improve their co-elution.
Data Summary Tables
The following tables summarize typical quantitative data for the analysis of nitrosamines using HPLC-UV and LC-MS/MS methods. These values can serve as a benchmark for your own method development and validation.
Table 1: HPLC-UV Method Performance for Nitrosamine Impurities [6]
| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | N-Nitrosodiethylamine (NDEA) | N-Nitrosoethylisopropylamine (NEIPA) | N-Nitrosodiisopropylamine (NDIPA) | N-Nitrosodibutylamine (NDBA) |
| Limit of Quantitation (LOQ) | 20 ng/mL | 20 ng/mL | 10 ng/mL | 10 ng/mL | 10 ng/mL | 10 ng/mL |
| Linearity Range | 10–1000 ng/mL | 10–1000 ng/mL | 10–1000 ng/mL | 10–1000 ng/mL | 10–1000 ng/mL | 10–1000 ng/mL |
| Correlation Coefficient (R²) | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 |
Table 2: LC-MS/MS Method Performance for Nitrosamine Impurities in Solvents [7]
| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) | N-Nitrosoethylisopropylamine (NEIPA) | N-Nitrosodiisopropylamine (NDIPA) | N-Nitrosodibutylamine (NDBA) | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) |
| Calibration Range | 0.001–0.100 ppm | 0.001–0.100 ppm | 0.001–0.100 ppm | 0.001–0.100 ppm | 0.001–0.100 ppm | 0.001–0.100 ppm |
| Recovery Spike Levels | 0.005, 0.010, 0.030 ppm | 0.005, 0.010, 0.030 ppm | 0.005, 0.010, 0.030 ppm | 0.005, 0.010, 0.030 ppm | 0.005, 0.010, 0.030 ppm | 0.005, 0.010, 0.030 ppm |
Experimental Protocols
Below are detailed methodologies for common experiments related to the analysis of nitrosamines, which can be adapted for this compound.
Protocol 1: General HPLC-UV Method for Nitrosamine Analysis [6]
-
Objective: To separate and quantify various nitrosamine impurities in a drug substance.
-
Instrumentation:
-
HPLC system with a PDA detector
-
Optional: A single quadrupole mass detector for peak identity confirmation
-
-
Chromatographic Conditions:
-
Column: XSelect HSS T3, 2.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detection: 245 nm
-
Gradient:
Time (min) %A %B Curve 0.0 95 5 Initial 20.0 50 50 6 21.0 5 95 6 25.0 5 95 6 25.1 95 5 6 | 30.0 | 95 | 5 | 6 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike the drug substance sample with the internal standard.
-
Dissolve the spiked sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm filter before injection.
-
Protocol 2: LC-MS/MS Method for Trace Level Nitrosamine Analysis [4][8]
-
Objective: To achieve high sensitivity and selectivity for the quantification of nitrosamines.
-
Instrumentation:
-
UHPLC system
-
Tandem quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an APCI or ESI source
-
-
Chromatographic Conditions:
-
Column: Acclaim Polar Advantage II, 3 µm, 2.1 x 150 mm or Hypersil GOLD C18, 1.9 µm, 2.1 x 100 mm[4][8]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid[4][8]
-
Flow Rate: 0.3–0.5 mL/min[4]
-
Column Temperature: 30–45 °C
-
Injection Volume: 5–20 µL
-
Gradient: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) and ramp up to a high percentage of organic phase (e.g., 95% B) over 10-15 minutes to elute the nitrosamines.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive APCI or ESI
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Monitor the appropriate precursor and product ions for this compound.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC peak shape issues for this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. shimadzu.com [shimadzu.com]
- 8. anchem.pl [anchem.pl]
Technical Support Center: Addressing Ion Suppression with N-Nitrosodibenzylamine-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Nitrosodibenzylamine-d10 as an internal standard to mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS/MS experiments when using this compound to correct for ion suppression.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing poor reproducibility and accuracy even with an internal standard? | 1. Chromatographic Separation: The analyte and this compound may not be co-eluting perfectly. Due to the deuterium isotope effect, the deuterated standard can sometimes elute slightly earlier or later than the non-labeled analyte.[1] 2. Internal Standard Concentration: The concentration of the internal standard may be too high, causing it to suppress the analyte's signal. 3. Matrix Effects: The matrix may be causing differential ion suppression between the analyte and the internal standard. | 1. Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure co-elution of the analyte and internal standard. 2. Optimize IS Concentration: Prepare a series of dilutions of the internal standard to find a concentration that provides a stable signal without suppressing the analyte signal. 3. Sample Preparation: Improve sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[2] |
| My this compound signal is weak or absent. | 1. Source Conditions: The mass spectrometer source settings (e.g., temperature, gas flows) may not be optimal for the ionization of this compound. 2. Sample Preparation: The internal standard may be lost during sample extraction or preparation. 3. Solution Stability: The internal standard solution may have degraded. | 1. Optimize Source: Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters for maximum signal intensity. 2. Evaluate Extraction Recovery: Spike a known amount of the internal standard into a blank matrix and a solvent standard. Compare the peak areas to determine the extraction recovery. 3. Prepare Fresh Solutions: Always prepare fresh working solutions of the internal standard from a reliable stock. |
| I am seeing significant ion suppression despite using an internal standard. | 1. High Matrix Load: The concentration of matrix components may be too high, overwhelming the ionization source. 2. Co-eluting Interferences: A specific component in the matrix is co-eluting with the analyte and internal standard and causing suppression. | 1. Dilute the Sample: Diluting the sample can reduce the overall matrix load and minimize ion suppression.[3] 2. Improve Chromatographic Resolution: Modify the LC method to separate the interfering peak from the analyte and internal standard. 3. Post-Column Infusion: Conduct a post-column infusion experiment to identify the regions of the chromatogram where ion suppression is most severe. |
| How can I confirm that this compound is effectively compensating for ion suppression? | Matrix Effect Evaluation: A quantitative assessment of the matrix effect is necessary. | 1. Prepare three sets of samples: a) Analyte and internal standard in a neat solution (e.g., mobile phase). b) Blank matrix extract spiked with analyte and internal standard. c) Matrix-matched calibration standards. 2. Calculate the Matrix Factor (MF): MF = (Peak area in matrix) / (Peak area in neat solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. 3. Calculate the Internal Standard Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of internal standard). A value close to 1 indicates effective compensation by the internal standard. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of N-Nitrosodibenzylamine, where ten hydrogen atoms have been replaced with deuterium.[1] It is used as an internal standard in LC-MS/MS analysis to improve the accuracy and precision of quantitation.[1] Because it is chemically and structurally nearly identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization.[1] This allows it to compensate for variations in sample recovery and matrix-induced ion suppression.
Q2: What is ion suppression and how does it affect my results?
A2: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and a higher limit of detection.
Q3: How does a stable isotope-labeled internal standard like this compound help address ion suppression?
A3: A SIL internal standard is added to the sample at a known concentration before sample preparation. Since the SIL internal standard and the native analyte have very similar physicochemical properties, they are affected by ion suppression to a similar degree. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable results.[4]
Q4: Can this compound be used for the analysis of other nitrosamines?
A4: While this compound is the ideal internal standard for the analysis of N-Nitrosodibenzylamine, other deuterated nitrosamine standards such as NDMA-d6 and NDEA-d10 are often used for the analysis of their corresponding non-labeled analytes.[5] Using a SIL internal standard that is structurally analogous to the analyte is the best practice.
Q5: What are the key considerations when preparing my this compound internal standard solution?
A5: It is crucial to use high-purity solvents and to store the stock and working solutions properly, typically at low temperatures and protected from light, to prevent degradation. The concentration of the internal standard should be optimized to provide a strong and reproducible signal without causing detector saturation or suppressing the analyte signal.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitrosamines using deuterated internal standards. While specific data for this compound is not extensively published, the data for other nitrosamines illustrates the effectiveness of this approach.
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| N-Nitrosodimethylamine (NDMA) | NDMA-d6 | Drinking Water | 95 - 105 | -5 to +5 | [6] |
| N-Nitrosodiethylamine (NDEA) | NDEA-d10 | Wastewater | 85 - 110 | -10 to +8 | [6] |
| N-Nitrosodibutylamine (NDBA) | NDBA-d18 | Sartan Drug Product | 80 - 120 | Not Reported | [7] |
| Various Nitrosamines | Various Deuterated IS | Biological Samples (Urine, Plasma) | 79.4 - 108.0 | Analyte dependent | [3] |
Experimental Protocols
Protocol for Nitrosamine Analysis in a Drug Product using LC-MS/MS with this compound Internal Standard
1. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution: Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution: Dilute the stock solution to a final concentration of 20 ng/mL in the sample diluent (e.g., 1% formic acid in water).
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of N-Nitrosodibenzylamine and other target nitrosamines. Spike each standard with the internal standard working solution to achieve a final concentration of 20 ng/mL.
-
Sample Preparation:
-
Weigh approximately 80 mg of the ground drug substance into a 2 mL centrifuge tube.[8]
-
Add a specific volume of the sample diluent and 12 µL of the internal standard working solution.
-
Vortex the sample for a specified time (e.g., 5-20 minutes) to ensure complete dissolution.[8]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved excipients.[8]
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized transitions for N-Nitrosodibenzylamine and this compound.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow illustrating the use of a stable isotope-labeled internal standard.
Caption: Decision-making workflow for troubleshooting ion suppression issues.
References
- 1. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. mac-mod.com [mac-mod.com]
- 6. lcms.cz [lcms.cz]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: N-Nitrosodibenzylamine-d10
Welcome to the technical support center for N-Nitrosodibenzylamine-d10. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is commonly supplied as a solution in methanol.[1][2] Methanol is a suitable solvent for preparing standard solutions. For analytical purposes, other solvents such as acetonitrile and dimethyl sulfoxide (DMSO) may be used, but stability in these solvents should be verified.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To ensure long-term stability, this compound solutions should be stored at -20°C in tightly sealed, amber vials to protect from light.[1][3] For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: How long can I expect my this compound solution to be stable?
A3: While specific long-term stability data for this compound in various solvents is not extensively published, studies on other nitrosamines suggest that solutions are stable for extended periods when stored properly. For instance, some volatile nitrosamines in urine have shown stability for up to one year at -70°C and for 10 weeks at -20°C.[4][5] It is best practice to verify the concentration of your working solutions periodically, especially if they are used over a long period.
Q4: What are the potential degradation pathways for this compound?
A4: Nitrosamines are known to be susceptible to degradation under certain conditions. The primary degradation pathway for many nitrosamines involves the cleavage of the N-NO bond, which can be initiated by exposure to UV light (photolysis) or high temperatures.[6] This can lead to the formation of dibenzylamine-d10 and a nitroso radical. Under acidic conditions, denitrosation can also occur.[5]
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong oxidizing agents and strong acids, which can accelerate its degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low analytical signal for this compound | Degradation of the standard solution due to improper storage (e.g., exposure to light or elevated temperatures). | Prepare a fresh working solution from a stock stored at -20°C. Ensure all solutions are protected from light. Verify the storage conditions of your stock solution. |
| Contamination of the analytical system. | Clean the injection port, column, and detector of your analytical instrument according to the manufacturer's instructions. | |
| Appearance of a new peak in the chromatogram, potentially corresponding to dibenzylamine-d10 | Degradation of this compound. | This is a strong indicator of degradation. Prepare fresh standards and samples. Investigate potential causes of degradation in your experimental workflow (e.g., sample preparation conditions, exposure to light). |
| Inconsistent or non-reproducible results | Instability of the solution at room temperature during the analytical run. | Minimize the time that solutions are kept at room temperature. Use an autosampler with temperature control if available. |
| Inaccurate pipetting or dilution. | Verify the calibration of your pipettes and ensure proper dilution techniques are being used. | |
| High background noise in the analytical signal | Contaminated solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware before use. |
Stability of this compound in Solution (General Guidance)
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general guidance based on the known stability of other nitrosamine compounds. It is crucial to perform your own stability verification for your specific experimental conditions.
| Solvent | Storage Condition | Expected Stability (General Guidance) | Primary Degradation Concerns |
| Methanol | -20°C (Protected from light) | > 6 months | Photodegradation, Thermal degradation (if exposed to high temperatures) |
| 2-8°C (Protected from light) | Weeks to months | Photodegradation | |
| Room Temperature (Protected from light) | Days to weeks | Thermal and Photodegradation | |
| Acetonitrile | -20°C (Protected from light) | Likely stable for months | Photodegradation, Thermal degradation |
| Room Temperature (Protected from light) | Likely stable for days | Thermal and Photodegradation | |
| DMSO | -20°C (Protected from light) | Likely stable for months | Photodegradation, Thermal degradation |
| Room Temperature (Protected from light) | Stability should be carefully evaluated | Thermal and Photodegradation |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
This protocol outlines the steps for preparing accurate standard solutions of this compound for use in analytical experiments.
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.
Signaling Pathways and Logical Relationships
The degradation of this compound can be visualized as a logical relationship where the presence of certain conditions leads to the formation of degradation products.
References
- 1. This compound (1 mg/mL in Methanol) [lgcstandards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. N-NitrosodiphenylaMine-d10 | 42952-91-0 [amp.chemicalbook.com]
- 4. Long-Term Stability of Volatile Nitrosamines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosodibenzylamine-d10 MS/MS Optimization
This technical support center provides guidance on the optimization of MS/MS transitions for N-Nitrosodibenzylamine-d10, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) MS?
A1: For this compound with a molecular formula of C₁₄H₄D₁₀N₂O and a molecular weight of approximately 236.34 g/mol , the expected precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺.[1] Therefore, you should target a precursor ion with an m/z of approximately 237.35. It is also advisable to check for other common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, although the protonated molecule is typically the most abundant for nitrosamines.
Q2: What are the most probable fragmentation pathways and product ions for this compound?
A2: The fragmentation of N-nitrosamines is well-characterized and generally follows a few key pathways. For this compound, the following product ions are predicted:
-
Loss of the nitroso group (•NO): This is a very common fragmentation pathway for nitrosamines, resulting in the loss of 30 Da.[2][3]
-
Alpha-cleavage: Following the loss of the nitroso group, cleavage of the C-N bond (alpha-cleavage) is expected.[4] For this compound, this would likely result in the formation of a deuterated benzyl cation.
-
Ions related to the aromatic structure: Nitrosamines containing aromatic groups often show prominent fragment ions corresponding to the aromatic moiety.[4]
Based on these pathways, you should look for product ions corresponding to the loss of •NO and the deuterated dibenzylamine fragment.
Q3: Why is it necessary to have both a quantifier and a qualifier ion?
A3: Using both a quantifier and a qualifier ion increases the certainty of identification and the robustness of the analytical method. The quantifier ion is typically the most intense and reproducible product ion and is used for concentration measurements. The qualifier ion is a second, structurally significant product ion. The ratio of the quantifier to the qualifier ion should be consistent across all standards and samples, providing an additional layer of confirmation for the analyte's identity.
Q4: What are typical starting conditions for collision energy (CE) and cone voltage (or equivalent parameter) for nitrosamine analysis?
A4: Optimal CE and cone voltage are instrument-dependent and must be determined empirically for each specific compound and transition. However, as a starting point for N-nitrosamines, you can refer to published methods for similar compounds. Collision energies often range from 10 to 40 eV, and cone voltages are typically between 10 and 50 V. It is crucial to perform a compound optimization experiment where these parameters are systematically varied to find the values that yield the highest signal intensity for each product ion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal for the precursor ion | 1. Incorrect mass calculation for the [M+H]⁺ ion.2. Suboptimal ionization source conditions (e.g., temperature, gas flows).3. Inefficient ionization of the analyte in the chosen mobile phase.4. The compound is not reaching the mass spectrometer (LC issue). | 1. Verify the molecular weight of this compound (236.34 g/mol ) and calculate the m/z for the protonated molecule ([M+H]⁺ ≈ 237.35).[1]2. Systematically optimize source parameters. Start with the instrument manufacturer's recommended settings for similar compounds.3. Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote protonation.4. Perform a flow injection analysis (FIA) without the LC column to confirm that the analyte is entering the mass spectrometer. |
| High background noise | 1. Contaminated mobile phase or LC system.2. Co-eluting interferences from the sample matrix.3. Suboptimal MS/MS transition selection (low-mass, non-specific fragments). | 1. Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system.2. Improve chromatographic separation to resolve the analyte from matrix components. Consider a more selective sample preparation method.3. Select higher mass, more specific product ions if possible. Optimize cone gas flow, which can help reduce chemical noise. |
| Poor reproducibility of signal intensity | 1. Unstable spray in the ESI source.2. Fluctuations in LC pump performance.3. Degradation of the analyte in the sample vial or on the column. | 1. Check for blockages in the ESI probe and ensure a consistent, fine spray. Clean the source components.2. Purge the LC pumps and check for leaks. Ensure consistent mobile phase composition.3. Use fresh samples and consider a cooled autosampler. Evaluate the stability of the compound in your mobile phase. |
| Inconsistent quantifier/qualifier ion ratio | 1. Co-eluting interference affecting one of the transitions.2. Insufficient data points across the chromatographic peak.3. Crosstalk between MRM transitions if dwell times are too short. | 1. Examine the chromatograms for evidence of interferences on either the quantifier or qualifier ion. If present, improve chromatographic resolution.2. Ensure at least 10-15 data points are acquired across the peak by adjusting the scan time or the number of monitored transitions.3. Increase the dwell time for each transition to ensure stable ion statistics. |
Experimental Protocols
Protocol for Optimization of MS/MS Transitions for this compound
-
Preparation of Tuning Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent that mimics the final chromatographic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion/Flow Injection Analysis: Infuse the tuning solution directly into the mass spectrometer (or use flow injection analysis) at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification:
-
Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
Identify the [M+H]⁺ ion for this compound at m/z 237.35. Confirm the isotopic pattern if possible.
-
-
Product Ion Identification:
-
Perform a product ion scan (or MS/MS scan) by selecting the precursor ion at m/z 237.35 in the first quadrupole (Q1).
-
Ramp the collision energy (e.g., from 5 to 50 eV) to induce fragmentation in the collision cell (Q2).
-
Identify the most abundant and structurally significant product ions. Likely candidates for this compound include ions corresponding to the loss of •NO and subsequent fragments.
-
-
MRM Transition Optimization:
-
Select the two most intense and specific product ions for Multiple Reaction Monitoring (MRM). One will serve as the quantifier and the other as the qualifier.
-
For each precursor-product ion pair (transition), optimize the collision energy (CE) and cone voltage (or equivalent instrument-specific parameter) to maximize the signal intensity. This is typically done using the instrument's automated optimization software.
-
Record the optimal CE and cone voltage for each transition.
-
-
Method Verification:
-
Incorporate the optimized MRM transitions into your LC-MS/MS method.
-
Inject a standard solution and verify the chromatographic peak shape, retention time, and the signal-to-noise ratio for both the quantifier and qualifier transitions.
-
Confirm that the ratio of the quantifier to qualifier ion is stable across multiple injections.
-
Data Presentation
Table 1: Predicted MS/MS Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ion | Predicted Product Ion (m/z) | Transition Type |
| This compound | 237.35 | [M+H - NO]⁺ | 207.35 | Quantifier/Qualifier |
| This compound | 237.35 | Deuterated benzyl cation | 98.13 | Qualifier |
Disclaimer: The predicted product ions and their designation as quantifier or qualifier should be confirmed experimentally.
Table 2: Example Optimized MRM Transitions for Common N-Nitrosamines
| N-Nitrosamine | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| N-Nitrosodimethylamine (NDMA) | 75.1 | 43.1 | 15 | 25 |
| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.1 | 12 | 30 |
| N-Nitrosodibutylamine (NDBA) | 159.2 | 102.1 | 18 | 35 |
Note: These values are examples and will vary between different mass spectrometer models. The optimal parameters for this compound must be determined experimentally.
Visualizations
Caption: Workflow for the optimization of MS/MS transitions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background noise in N-Nitrosodibenzylamine-d10 analysis
Welcome to the technical support center for the analysis of N-Nitrosodibenzylamine-d10 and other nitrosamine impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in their analytical experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: High Background Noise in LC-MS/MS Analysis
Question: I am observing a high and noisy baseline in my LC-MS/MS chromatogram for this compound, which is affecting my limit of detection. What are the potential causes and how can I reduce this background noise?
Answer:
High background noise in LC-MS/MS analysis of nitrosamines is a common issue that can originate from various sources. Here is a step-by-step guide to troubleshoot and mitigate the problem:
-
Solvent and Mobile Phase Contamination:
-
Recommendation: Always use high-purity, LC-MS grade solvents and additives. Contaminants in lower-grade solvents can contribute significantly to background noise.
-
Action: Prepare fresh mobile phases daily and filter them before use.
-
-
System Contamination:
-
Recommendation: The LC-MS/MS system itself can be a source of contamination.
-
Action:
-
Thoroughly clean the LC system, including the solvent lines, pump, and injector.
-
Regularly clean the mass spectrometer's ion source (e.g., ESI or APCI probe).[1]
-
Install a divert valve to direct the flow to waste during periods when the analyte is not eluting, especially during the elution of the main drug product peak, to prevent source contamination.[1][2]
-
-
-
Instrumental Parameters:
-
Recommendation: Optimization of mass spectrometer parameters is crucial for improving the signal-to-noise (S/N) ratio.
-
Action:
-
Cone Gas Flow: Experiment with different cone gas flow rates. Increasing the flow rate can sometimes reduce interfering ions and decrease background noise.
-
Cone Voltage: Optimize the cone voltage for the specific transition of this compound. This can help to reduce baseline noise in the MRM channel.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix interferences compared to Electrospray Ionization (ESI) for nitrosamine analysis.[2] Consider using APCI if your instrument is equipped with it.
-
-
-
Matrix Effects:
-
Recommendation: The sample matrix is a major contributor to background noise and ion suppression.[3][4]
-
Action: Implement robust sample preparation techniques to clean up the sample before injection. Refer to the detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) below.
-
Issue 2: Poor Peak Shape and Low Sensitivity in GC-MS/MS Analysis
Question: My this compound peak is showing significant tailing and the sensitivity is lower than expected in my GC-MS/MS analysis. What could be the cause and how can I improve it?
Answer:
Poor peak shape and low sensitivity in GC-MS/MS analysis of nitrosamines can often be attributed to issues with the GC system, sample introduction, or MS parameters.
-
Injector Port Activity:
-
Recommendation: Active sites in the GC inlet liner can cause analyte degradation and peak tailing.
-
Action:
-
Use a deactivated inlet liner.[5]
-
Regularly replace the liner and septum to prevent the buildup of non-volatile matrix components.
-
-
-
GC Column Performance:
-
Recommendation: The choice of GC column and its condition are critical for good chromatography.
-
Action:
-
Ensure you are using a column suitable for nitrosamine analysis (e.g., a mid-polarity column like a 14% cyanopropylphenyl/86% dimethylpolysiloxane).[6]
-
If the column has been used extensively, bake it out according to the manufacturer's instructions to remove contaminants. If performance does not improve, replace the column.
-
-
-
Ionization and Fragmentation:
-
Recommendation: Standard 70 eV electron ionization (EI) can cause extensive fragmentation of labile molecules like nitrosamines, leading to a loss of the precursor ion and reduced sensitivity.
-
Action:
-
Consider using a "softer" ionization technique by reducing the electron energy to around 40 eV. This can increase the abundance of the molecular ion or key fragment ions, improving sensitivity.
-
Optimize the collision energy for the specific MRM transitions of this compound to maximize the product ion signal.
-
-
-
Sample Preparation:
-
Recommendation: The presence of matrix components can interfere with the analysis.
-
Action: Utilize a sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before injection. Headspace sampling can also be an effective way to minimize matrix contamination for volatile nitrosamines.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common source of background noise in this compound analysis?
A1: The most common sources of background noise are the sample matrix, contaminated solvents, and a dirty ion source in the mass spectrometer.[1][3] It is crucial to use high-purity solvents and implement a thorough sample cleanup procedure to minimize these effects.
Q2: How can I reduce matrix effects when analyzing complex samples?
A2: To reduce matrix effects, you can employ several strategies:
-
Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3][4][7]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This may involve trying different stationary phases (e.g., C18, biphenyl, or pentafluorophenyl) or adjusting the mobile phase gradient.[3]
-
Internal Standards: As you are using this compound, which is a deuterated internal standard, it will help to compensate for matrix-induced signal suppression or enhancement.[3]
Q3: Which ionization technique is better for nitrosamine analysis, ESI or APCI?
A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of nitrosamines.[2] However, APCI is often reported to be less susceptible to matrix interferences and may be a better choice for complex sample matrices. The choice may also depend on the specific nitrosamine being analyzed, with ESI being more suitable for less volatile or more complex nitrosamines.[2]
Q4: What are the key instrument parameters to optimize for GC-MS/MS analysis of this compound?
A4: For GC-MS/MS, key parameters to optimize include:
-
Injector Temperature and Liner: Ensure the temperature is appropriate for volatilization without causing degradation, and use a deactivated liner.
-
GC Oven Program: Develop a temperature ramp that provides good separation of your analyte from any matrix components.
-
Ionization Energy: Consider reducing the electron energy from the standard 70 eV to a lower value (e.g., 40 eV) to minimize excessive fragmentation.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the signal of the product ions.
Q5: Can I use the same sample preparation method for different drug product matrices?
A5: It is unlikely that a single sample preparation method will be suitable for all drug product matrices. The diverse nature of active pharmaceutical ingredients (APIs) and excipients means that sample preparation methods often need to be optimized for each new matrix to ensure adequate recovery and removal of interferences.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be achieved with optimized analytical methods for nitrosamine analysis.
Table 1: Example LC-MS/MS Method Performance for Nitrosamine Analysis
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | [8] |
| Linearity (r²) | > 0.995 | [9] |
| Recovery | 70 - 130% | [9] |
| Reproducibility (%RSD) | < 15% | [8] |
Table 2: Example GC-MS/MS Method Performance for Nitrosamine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 3 ppb | [10] |
| Linearity (r²) | > 0.996 | [10] |
| Recovery | 70 - 130% | [6] |
| Reproducibility (%RSD) | < 20% | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for using SPE to clean up a drug product sample prior to LC-MS/MS or GC-MS/MS analysis. The specific sorbent and solvents should be optimized for the particular matrix and analyte.
-
Sample Preparation:
-
Accurately weigh and dissolve the drug product in an appropriate solvent (e.g., water, methanol, or a mixture). The choice of solvent will depend on the solubility of the API and excipients.
-
Centrifuge and filter the sample to remove any insoluble material.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining the this compound on the sorbent.
-
-
Elution:
-
Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or an appropriate solvent for GC-MS/MS) for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
This protocol describes a general LLE procedure for extracting this compound from an aqueous sample.
-
Sample Preparation:
-
Dissolve the drug product in an aqueous solution. Adjust the pH of the aqueous sample if necessary to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.[4]
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the aqueous sample in a separatory funnel.[4]
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
-
Collection of Organic Layer:
-
Drain the organic layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) into a clean collection flask.
-
-
Repeat Extraction:
-
For improved recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts by passing them through a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume or to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for high background noise.
References
- 1. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. lcms.cz [lcms.cz]
- 3. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. edqm.eu [edqm.eu]
- 10. restek.com [restek.com]
Technical Support Center: Achieving Lower Limits of Detection with N-Nitrosodibenzylamine-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving lower limits of detection (LOD) and quantification (LOQ) for N-Nitrosodibenzylamine using N-Nitrosodibenzylamine-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterated form of N-Nitrosodibenzylamine. It is commonly used as an internal standard (IS) in analytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest (the non-deuterated form).[1] This similarity in chemical behavior helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification, especially at low concentrations.[2]
Q2: What are the main challenges in achieving low detection limits for N-Nitrosodibenzylamine?
A2: The primary challenges in achieving low detection limits for nitrosamines like N-Nitrosodibenzylamine include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[3]
-
Sample Preparation: Inefficient extraction and cleanup of the sample can result in the loss of the analyte and the introduction of interfering substances.[4]
-
Contamination: Nitrosamines are present in various environmental sources, and contamination can occur during sample collection, preparation, and analysis.[5]
-
Instrument Sensitivity: The sensitivity of the analytical instrument, particularly the mass spectrometer, is a critical factor in achieving low detection limits.
Q3: Are there alternatives to deuterated internal standards like this compound?
A3: Yes, 15N-labeled internal standards are sometimes preferred.[1] The choice between a deuterated and a 15N-labeled standard can depend on the specific analytical method and potential for isotopic exchange. For deuterated standards, it is crucial that the deuterium atoms are attached to carbon atoms to prevent hydrogen-deuterium exchange.[1]
Troubleshooting Guide
Issue 1: Poor Signal-to-Noise Ratio (S/N) for N-Nitrosodibenzylamine and/or this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows) for both the analyte and the internal standard. |
| Inefficient Ionization | Experiment with different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), to determine which provides a better response for N-Nitrosodibenzylamine.[6] |
| Matrix Suppression | Improve sample cleanup procedures to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][7] Diluting the sample may also mitigate matrix effects, but this will raise the detection limit. |
| Low Injection Volume | Increase the injection volume to introduce more analyte into the system. Be mindful that this can also increase matrix effects. |
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and extraction times. Automated sample preparation can improve reproducibility.[4] |
| Matrix Effects | As mentioned previously, significant and variable matrix effects can lead to inconsistent response ratios.[2] Enhance sample cleanup or consider a different chromatographic method to separate the analyte from interfering compounds. |
| Internal Standard Instability | Verify the stability of the this compound internal standard in the sample matrix and storage conditions. Protect samples from light, as some nitrosamines are light-sensitive.[8] |
| Instrument Fluctuation | Ensure the LC-MS/MS system is properly calibrated and stabilized. Monitor system suitability parameters throughout the analytical run. |
Issue 3: Contamination Detected in Blank Samples
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents specifically tested for trace-level analysis. Test each new batch of solvents and reagents for nitrosamine contamination. |
| Cross-Contamination from Samples | Implement a rigorous cleaning procedure for all glassware, autosampler vials, and other equipment. Use disposable items where possible. |
| Environmental Contamination | Be aware of potential airborne sources of nitrosamines in the laboratory environment.[5] |
| Carryover in the LC System | Optimize the autosampler wash procedure and the LC gradient to ensure complete elution of the analyte and internal standard from the column between injections. |
Experimental Protocols
Generic Sample Preparation Protocol for Drug Substances
This protocol is a general guideline and should be optimized for the specific drug substance being analyzed.
-
Sample Weighing: Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound internal standard solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., 1% formic acid in water).
-
Vortexing: Vortex the sample for a specified time (e.g., 20 minutes at 2500 rpm) to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize solid material.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.
Example LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters will require optimization for your specific instrumentation and application.
| Parameter | Example Value |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Source | APCI or ESI (Positive Ion Mode) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Troubleshooting workflow for addressing poor signal-to-noise ratios.
Caption: Key factors for achieving low limits of detection.
References
- 1. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pmda.go.jp [pmda.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. lcms.cz [lcms.cz]
- 8. N-NITROSODIPHENYLAMINE - (Organic Method #23) [dnacih.com]
Technical Support Center: Resolving Co-eluting Peaks with N-Nitrosodibenzylamine-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with co-eluting peaks during the analysis of nitrosamines using N-Nitrosodibenzylamine-d10 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of N-Nitrosodibenzylamine. In mass spectrometry-based analytical methods, stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards.[1] Because it is structurally and chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation, chromatography, and ionization. This similarity helps to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of the target nitrosamine.
Q2: What is peak co-elution and why is it a problem in this context?
A2: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping chromatographic peaks. In the analysis of nitrosamines, co-elution of the target analyte with the internal standard (this compound) or with other matrix components can lead to inaccurate quantification.[2][3] Specifically, it can cause ion suppression or enhancement in the mass spectrometer, leading to an underestimation or overestimation of the analyte concentration.
Q3: What are the common causes of co-elution with this compound?
A3: Several factors can contribute to the co-elution of this compound with the analyte or matrix components:
-
Inadequate Chromatographic Resolution: The chosen chromatographic method (column, mobile phase, gradient) may not have sufficient selectivity to separate the compounds of interest.
-
Matrix Complexity: The sample matrix (e.g., drug product formulation, biological fluid) can contain numerous compounds that may interfere with the separation.
-
Isotope Effect: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect. While often minimal, this can contribute to partial co-elution.
-
Method Parameters: Suboptimal method parameters such as an inappropriate gradient slope, flow rate, or column temperature can lead to poor peak separation.
Q4: How can I determine if my peaks are co-eluting?
A4: Identifying co-eluting peaks can be challenging, but here are a few indicators:
-
Asymmetrical Peak Shape: A broad, tailing, or fronting peak for either the analyte or the internal standard can suggest the presence of a hidden overlapping peak.
-
Inconsistent Internal Standard Response: A high degree of variability in the peak area of this compound across different samples can indicate interfering co-elutants.
-
Reviewing Mass Spectra: Examining the mass spectrum across the width of a chromatographic peak can reveal the presence of different m/z values, indicating multiple co-eluting compounds. High-resolution mass spectrometry (HRMS) is particularly useful for this.
-
Method Manipulation: Systematically altering chromatographic conditions (e.g., changing the gradient) and observing changes in peak shape and retention time can help to resolve and identify co-eluting species.
Troubleshooting Guide
Problem: Poor Peak Resolution Between Analyte and this compound
If you are observing poor separation between your target analyte and the this compound internal standard, consider the following solutions.
A common and effective way to improve peak resolution is to adjust the gradient elution program. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation.
Experimental Protocol: Gradient Optimization
-
Initial Gradient: Start with a generic gradient (e.g., 5% to 95% organic phase in 10 minutes).
-
Scouting Gradients: Run a series of faster gradients to determine the approximate elution time of the analytes.
-
Shallow Gradient: Once the elution window is known, create a shallower gradient around this window. For example, if the peaks of interest elute between 4 and 6 minutes, you could modify the gradient to have a much slower increase in the organic phase during this period.
-
Isocratic Hold: Introducing a brief isocratic hold at a specific mobile phase composition can also improve the resolution of closely eluting peaks.
Table 1: Example of Gradient Modification for Improved Resolution
| Parameter | Initial Method | Modified Method |
| Time (min) | % Organic | % Organic |
| 0.0 | 5 | 5 |
| 1.0 | 5 | 5 |
| 3.0 | 40 | 30 |
| 7.0 | 95 | 60 |
| 8.0 | 95 | 95 |
| 10.0 | 5 | 5 |
For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly alter retention times and selectivity. By changing the ionization state of the analyte or interfering compounds, their interaction with the stationary phase can be modified.
Experimental Protocol: pH Adjustment
-
Determine Analyte pKa: If known, select a pH that is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form (either fully protonated or deprotonated).
-
Buffer Selection: Choose a buffer system that is effective at the desired pH and is compatible with mass spectrometry (e.g., formic acid, ammonium formate, acetic acid, ammonium acetate).
-
Systematic Evaluation: Prepare mobile phases with different pH values (e.g., pH 3.0, 4.5, 6.0) and analyze the separation of the analyte and internal standard.
If modifying the mobile phase does not provide adequate resolution, changing the analytical column to one with a different stationary phase chemistry can offer a different selectivity.
Experimental Protocol: Column Screening
-
Select Alternative Chemistries: Choose columns with different properties. For nitrosamines, common stationary phases include C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP).
-
Method Transfer: Adapt your existing method to the new column dimensions and particle size.
-
Evaluate Resolution: Inject your sample onto each column and compare the resolution of the target analyte and this compound.
Table 2: Comparison of Stationary Phases for Nitrosamine Analysis
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic interactions | General purpose, good for non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic compounds, offering different selectivity than C18. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Positional isomers, halogenated compounds, and polar analytes.[4] |
Problem: Interference from Matrix Components
Co-elution with components from the sample matrix can suppress the ionization of the analyte and internal standard, leading to inaccurate results.
Improving the sample cleanup process can remove many interfering matrix components before the sample is injected into the LC-MS system.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Select SPE Sorbent: Choose an SPE sorbent that retains the analytes of interest while allowing matrix interferences to pass through (or vice versa). For nitrosamines, polymeric sorbents are often effective.
-
Develop the SPE Method:
-
Conditioning: Prepare the sorbent with an organic solvent followed by an aqueous solution.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the analytes.
-
Elution: Elute the analytes with a strong solvent.
-
-
Analyze the Eluate: Evaporate the elution solvent and reconstitute the residue in the mobile phase before injection.
Visualizations
References
impact of mobile phase on N-Nitrosodibenzylamine-d10 retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodibenzylamine-d10. The following information addresses common issues related to its chromatographic analysis, with a focus on the impact of the mobile phase on retention time.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by reverse-phase HPLC?
A common starting point for the analysis of N-nitrosamines, including this compound, is a gradient elution using a combination of water and an organic solvent, both containing a small amount of acid.[1][2][3] A typical mobile phase would consist of:
The gradient would typically start with a low percentage of the organic phase (Mobile Phase B) and ramp up to elute the more hydrophobic compounds.
Q2: My this compound peak is eluting too early (poor retention). How can I increase its retention time?
To increase the retention time of this compound in a reverse-phase system, you need to decrease the overall polarity of the mobile phase. You can achieve this by:
-
Decreasing the initial percentage of the organic solvent (Mobile Phase B) in your gradient. A lower organic content at the beginning of the run will lead to stronger interaction with the non-polar stationary phase and thus, longer retention.
-
Using a weaker organic solvent. If you are using acetonitrile, switching to methanol may increase retention for some compounds as methanol is a slightly weaker solvent in reverse-phase chromatography.
-
Ensuring proper column equilibration. The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.
Q3: My this compound peak is eluting too late (long retention time). How can I decrease its retention time?
To decrease a long retention time, you need to increase the elution strength of the mobile phase. This can be accomplished by:
-
Increasing the initial percentage of the organic solvent (Mobile Phase B) in your gradient.
-
Making the gradient ramp steeper. A faster increase in the organic solvent concentration will elute the compound more quickly.
-
Switching to a stronger organic solvent. If you are using methanol, changing to acetonitrile may decrease the retention time.
Q4: I am observing poor peak shape (e.g., tailing or fronting) for this compound. Can the mobile phase be the cause?
Yes, the mobile phase can significantly impact peak shape. Here are some common causes and solutions related to the mobile phase:
-
pH of the mobile phase: Although this compound is not ionizable, the pH can affect the stationary phase and other sample components. The use of an acidic modifier like formic acid helps to maintain a consistent pH and can improve peak shape.[1][2][3]
-
Mismatch between sample solvent and mobile phase: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Contamination: Contaminants in the mobile phase or from the sample can interfere with the chromatography and affect peak shape. Ensure you are using high-purity solvents.
Q5: Can I use a 100% aqueous mobile phase for this compound analysis?
While it is generally not recommended for a compound like this compound, which has significant non-polar character, some modern reverse-phase columns are designed to be compatible with 100% aqueous mobile phases.[4] However, for this analyte, it is highly likely that a mobile phase with a significant organic component will be necessary for elution. Using a 100% aqueous mobile phase could lead to very long or no elution.[4]
Troubleshooting Guide
| Issue | Possible Mobile Phase-Related Cause | Suggested Solution |
| No Peak Detected | Mobile phase is too weak (not enough organic solvent). | Increase the percentage of the organic phase (methanol or acetonitrile) in your gradient or switch to an isocratic elution with a higher organic content. |
| Split Peaks | Inadequate mixing of mobile phase components or a problem with the gradient formation. | Ensure your mobile phase is well-mixed and degassed. Check the performance of your HPLC pump and mixer. |
| Drifting Retention Times | Inconsistent mobile phase preparation or column temperature fluctuations. | Prepare fresh mobile phase daily and ensure it is homogenous. Use a column oven to maintain a constant temperature. |
| Baseline Noise | Contaminated solvents or improper degassing. | Use high-purity HPLC-grade solvents. Degas the mobile phase before use. |
Experimental Protocols
The following is a generalized experimental protocol based on common methods for nitrosamine analysis.[1][2][3]
Objective: To determine the retention time of this compound using a standard reverse-phase HPLC-MS/MS method.
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
A C18 or Phenyl-Hexyl reverse-phase HPLC column (e.g., 150 mm x 2.1 mm, 3 µm)[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade methanol (0.1% v/v).
-
Degas both mobile phases for at least 15 minutes.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a suitable working concentration.
-
-
HPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Column Temperature: 40 °C[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (initial mobile phase) to ensure a clean baseline.
-
Inject the prepared standard solution.
-
Record the retention time of the this compound peak.
-
Visualizations
Caption: Relationship between mobile phase composition and retention time.
References
Technical Support Center: Preventing In-Situ Nitrosamine Formation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the in-situ formation of nitrosamines during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that may lead to the artificial formation of nitrosamines.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high levels of nitrosamines detected | In-situ formation of nitrosamines from precursor amines and nitrosating agents present in the sample matrix during preparation. | - Adjust pH: Maintain a neutral or basic pH during sample preparation to minimize nitrosation.[1][2] - Add Inhibitors: Introduce nitrite scavengers such as ascorbic acid or ammonium sulfamate to the sample preparation workflow.[3][4][5][6] - Control Temperature: Avoid high temperatures during sample preparation and analysis, as heat can catalyze nitrosamine formation.[7][8] |
| Inconsistent or variable nitrosamine results | Matrix effects, such as ion suppression or enhancement, can interfere with accurate quantification.[9][10][11] The sample preparation itself might be a source of variability. | - Optimize Sample Extraction: Employ techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.[9] - Use Internal Standards: Incorporate isotopically labeled internal standards to compensate for matrix effects and variations in extraction efficiency.[10][11] - Evaluate Blank Samples: Always analyze blank samples to ensure that no contamination is introduced from solvents, reagents, or equipment.[12] |
| Nitrosamine formation in extended-release formulations | The presence of polymers in these formulations can lead to challenges in extraction and may trap precursors that can form nitrosamines in-situ.[9] | - Modify Extraction Solvent: The use of dichloromethane (DCM) as an extraction solvent has been shown to sometimes lead to in-situ formation. Consider alternative extraction solvents or include a water washing step after DCM extraction.[9] - Incorporate Nitrite Scavengers: Add scavengers directly to the extraction solvent to prevent nitrosation.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for in-situ nitrosamine formation during sample preparation?
A1: The primary precursors are secondary or tertiary amines and nitrosating agents.[8][14][15] Amines can be present as part of the active pharmaceutical ingredient (API), impurities, or degradation products. Nitrosating agents, most commonly nitrites, can be introduced through excipients, water, or contaminated reagents.[15][16]
Q2: How does pH influence the in-situ formation of nitrosamines?
A2: The formation of nitrosamines is highly pH-dependent. Acidic conditions, typically in the pH range of 3-5, are considered high-risk as they facilitate the conversion of nitrite to nitrous acid, a potent nitrosating agent.[2][14][15] Conversely, maintaining a neutral to basic pH (pH > 7) can significantly reduce the rate of nitrosation.[1][2]
Q3: What are nitrite scavengers and how do they work?
A3: Nitrite scavengers are chemical agents that react with and eliminate nitrosating agents, thereby preventing the formation of nitrosamines.[3][4] Common examples include ascorbic acid (Vitamin C) and ammonium sulfamate. Ascorbic acid, for instance, reduces the nitrite reactive species, blocking the nitrosation reaction.[3][5][6]
Q4: When should I consider adding a nitrite scavenger to my sample preparation?
A4: It is advisable to add a nitrite scavenger when there is a known risk of in-situ nitrosamine formation, such as when the sample contains secondary or tertiary amines and there is a potential for nitrite contamination. It is also a good practice to include them during method development to assess the potential for artifactual formation.[11][13]
Q5: Can the analytical method itself contribute to nitrosamine formation?
A5: Yes, certain analytical conditions can promote nitrosamine formation. For example, high temperatures in the injection port of a gas chromatograph can lead to the formation of nitrosamines as an artifact.[10][17] It is crucial to use analytical techniques that minimize these risks, such as liquid chromatography-mass spectrometry (LC-MS) where high temperatures are not typically required for sample introduction.
Quantitative Data on Nitrosamine Inhibition
The following tables summarize the effectiveness of common inhibitors in preventing nitrosamine formation.
Table 1: Efficacy of Ascorbic Acid in Reducing Nitrite and Nitrosamine Levels
| Inhibitor Concentration | Nitrite Reduction (after 7 days) | Nitrosamine Reduction (in model formulation) |
| 1% Ascorbic Acid | Up to 87% | Approximately 75% |
Data sourced from studies on placebo and model API formulations.[4]
Experimental Protocols
Protocol 1: General Use of Ascorbic Acid as a Nitrite Scavenger
Objective: To prevent the in-situ formation of nitrosamines during sample extraction and preparation.
Materials:
-
Sample containing potential amine precursors.
-
Extraction solvent (e.g., methanol, water, dichloromethane).
-
Ascorbic acid (reagent grade).
-
Vortex mixer.
-
Centrifuge.
-
Appropriate vials for analysis.
Procedure:
-
Weigh the sample accurately into a suitable container.
-
Prepare a fresh stock solution of ascorbic acid in the chosen extraction solvent. A typical concentration is 1 mg/mL, but this may need to be optimized based on the expected level of nitrite contamination.
-
Add the extraction solvent containing ascorbic acid to the sample. The final concentration of ascorbic acid in the sample extract should typically be in the range of 0.1% to 1% (w/v).[4][18]
-
Proceed with the standard sample extraction procedure (e.g., vortexing, sonication).
-
After extraction, centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to a clean vial for analysis.
Note: The stability of ascorbic acid in the chosen solvent should be considered. It is recommended to prepare the ascorbic acid solution fresh daily.
Visualizations
Caption: Chemical pathway for the formation of N-nitrosamines.
Caption: Troubleshooting workflow for unexpected nitrosamine results.
References
- 1. Nitrosamine Risk Assessments & FDA’s Alternate Methods to Reduce Impurity Levels | Freyr - Global Regulatory Solutions and Services Company [freyrsolutions.com]
- 2. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. dsm.com [dsm.com]
- 5. Preventive action of vitamin C on nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive action of vitamin C on nitrosamine formation. | Semantic Scholar [semanticscholar.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jpsbr.org [jpsbr.org]
- 9. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. pmda.go.jp [pmda.go.jp]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. anchem.pl [anchem.pl]
- 18. Nitrosamine mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Nitrosamine Analysis: A Comparative Guide to N-Nitrosodibenzylamine-d10 Method Validation
For Researchers, Scientists, and Drug Development Professionals
The pervasive issue of nitrosamine impurities in pharmaceutical products necessitates robust and reliable analytical methods for their detection and quantification. This guide provides a comprehensive overview of the method validation guidelines for N-Nitrosodibenzylamine, with a focus on the use of its deuterated analog, N-Nitrosodibenzylamine-d10, as an internal standard. By offering a comparative analysis with alternative internal standards and detailing experimental protocols, this document serves as a critical resource for ensuring analytical method suitability and regulatory compliance.
Performance Comparison of Analytical Methods
The validation of an analytical method for nitrosamine impurities is a critical step in drug development and quality control. The performance of a method using this compound as an internal standard is benchmarked against methods employing other common isotopically labeled internal standards. The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of N-Nitrosodibenzylamine.
| Validation Parameter | This compound Method | Alternative Deuterated Nitrosamine IS (e.g., NDMA-d6) | ¹³C-Labeled Nitrosamine IS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 85.0% - 115.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 15.0% | ≤ 15.0% | ≤ 10.0% |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.01 - 0.05 ng/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL | 0.03 - 0.15 ng/mL | 0.03 ng/mL |
Note: The values presented are typical and may vary depending on the specific matrix and instrumentation.
The Role of Internal Standards in Nitrosamine Analysis
Isotopically labeled internal standards (IS) are crucial for accurate quantification in mass spectrometry-based methods. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression, thus providing a reliable reference for quantification.
This compound: A Suitable Internal Standard
This compound is a suitable internal standard for the analysis of N-Nitrosodibenzylamine due to its structural similarity and mass difference. The deuterium labels provide a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer without significantly altering the chromatographic behavior.
Alternative Internal Standards
-
Other Deuterated Nitrosamines (e.g., NDMA-d6, NDEA-d10): These are widely used and commercially available. However, their chromatographic retention times may differ significantly from that of N-Nitrosodibenzylamine, potentially leading to variations in matrix effects.
-
¹³C-Labeled Nitrosamines: These are considered the "gold standard" for internal standards as the carbon-13 isotopes are less likely to undergo exchange than deuterium atoms.[1][2][3][4] This results in greater stability and potentially higher accuracy.[1][2][3][4] However, they are often more expensive and less readily available.[1]
Experimental Protocols for Method Validation
Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] The following are detailed methodologies for key validation experiments.
Linearity
-
Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response.
-
Procedure:
-
Prepare a stock solution of N-Nitrosodibenzylamine and a separate stock solution of this compound.
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of N-Nitrosodibenzylamine, while keeping the concentration of this compound constant in each standard. A typical range would be from the LOQ to 200% of the specification limit.
-
Analyze each calibration standard in triplicate using the LC-MS/MS method.
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
-
-
Acceptance Criteria: R² ≥ 0.995.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples of a blank matrix spiked with N-Nitrosodibenzylamine at three concentration levels (e.g., low, medium, and high) covering the specified range.
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the LC-MS/MS method.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a spiked matrix at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 15.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of diluted solutions of N-Nitrosodibenzylamine.
-
Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Analyze a number of blank samples (e.g., n=10) and calculate the standard deviation of the response.
-
Determine the slope of the calibration curve.
-
LOD = (3.3 * σ) / S; LOQ = (10 * σ) / S, where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ of the method should be at or below the regulatory reporting threshold for nitrosamine impurities.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
Caption: Workflow for LC-MS/MS Method Validation of N-Nitrosodibenzylamine.
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected and collectively establish the reliability of the analytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Navigating Nitrosamine Analysis: A Comparative Guide to Internal Standard Calibration
For researchers, scientists, and drug development professionals, the precise and accurate quantification of nitrosamine impurities is paramount. This guide provides a comparative overview of the linearity and range of calibration curves for N-Nitrosodibenzylamine-d10 and common alternative internal standards, supported by experimental data and detailed protocols.
The detection and quantification of N-nitrosamines, a class of probable human carcinogens, in pharmaceutical products are critical for patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control. The use of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods, compensating for matrix effects and variations in sample preparation and instrument response.
This guide focuses on the performance of this compound as an internal standard and compares it with two widely used alternatives: N-Nitrosodimethylamine-d6 (NDMA-d6) and N-Nitrosodiethylamine-d10 (NDEA-d10).
Performance Comparison of Internal Standards
The linearity of a calibration curve, typically expressed by the coefficient of determination (R²), is a critical parameter in analytical method validation, demonstrating the direct proportionality between the analyte concentration and the instrument's response. The range of the calibration curve defines the lower and upper concentrations between which the analytical method is shown to be linear, accurate, and precise.
While specific linearity and range data for this compound is not extensively published in publicly available resources, its performance is expected to meet the rigorous standards set for nitrosamine analysis. The general expectation for correlation coefficients (R²) in these methods is typically ≥0.99, with many methods achieving ≥0.998. The calibration range is established to cover the expected concentration of the analyte in the samples.
In contrast, more explicit data is available for the commonly used internal standards NDMA-d6 and NDEA-d10.
| Internal Standard | Analyte(s) | Typical Calibration Range | Typical Linearity (R²) | Analytical Technique | Reference |
| This compound | Various Nitrosamines | Data not publicly available | Expected to be ≥0.99 | LC-MS/MS | General Expectation |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | NDMA | 0.2 - 50 ng/mL | 0.9998 | GC-MS/MS | [1] |
| NDMA, NDEA, NEIPA, NDIPA, NDBA | 1 - 60 ppb | 1.00 | GC-MS/MS | [2] | |
| Various Nitrosamines | 20 - 200 ng/L | 0.9969 | LC-HRMS | [3] | |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | NDEA | Data not publicly available | ≥0.998 (for analyte) | LC-MS/MS | [4] |
| Various Nitrosamines | 1 - 60 ppb | 1.00 | GC-MS/MS | [2] |
Experimental Protocols
The following provides a generalized experimental protocol for the establishment of a calibration curve for nitrosamine analysis using an internal standard. Specific parameters may vary depending on the analyte, matrix, and instrumentation.
Standard and Internal Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of the nitrosamine analytes and the isotopically labeled internal standards (e.g., this compound, NDMA-d6, NDEA-d10) in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions to create a series of calibration standards at different concentration levels.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration that will be added to all calibration standards, quality control samples, and test samples.
Calibration Curve Preparation
-
Prepare a series of at least five calibration standards by spiking the appropriate amount of the working standard solutions into a blank matrix (a sample of the material being tested that is free of the analytes of interest).
-
Add a constant volume of the internal standard spiking solution to each calibration standard.
-
The concentration range should bracket the expected concentration of the nitrosamines in the samples.
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Extract the nitrosamines from the sample matrix using an appropriate technique, such as liquid-liquid extraction, solid-phase extraction, or dilution.
-
Add the same constant volume of the internal standard spiking solution to the sample extract.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A suitable C18 or equivalent reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Typically 5 to 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
Data Analysis
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²) of the calibration curve.
-
Use the regression equation to calculate the concentration of the nitrosamine in the unknown samples based on their measured analyte-to-internal standard peak area ratios.
Workflow for Establishing a Calibration Curve
Caption: Workflow for Calibration Curve Establishment.
References
Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the analysis of N-nitrosamine impurities in pharmaceutical products. While direct inter-laboratory comparison data for N-Nitrosodibenzylamine-d10 is not publicly available, this document focuses on the analytical performance for common N-nitrosamines where this compound serves as a crucial internal standard for accurate quantification. The data presented is synthesized from various collaborative studies and proficiency testing programs, highlighting the capabilities and variability among analytical laboratories.
The Role of this compound as an Internal Standard
This compound is a deuterated analog of N-Nitrosodibenzylamine. In analytical chemistry, particularly for chromatographic and mass spectrometric methods, deuterated compounds are widely used as internal standards. They are added to samples in a known quantity before sample preparation and analysis. Since the deuterated standard behaves almost identically to its non-deuterated counterpart (the analyte) during extraction, derivatization, and ionization, it can be used to correct for any loss of analyte during sample processing and for variations in instrument response. This ensures a more accurate and precise quantification of the target N-nitrosamine impurities.
Quantitative Data Summary
The following tables summarize the performance of various laboratories in the analysis of common N-nitrosamine impurities. These impurities have been the focus of regulatory attention in recent years.[1][2][3] The data reflects the state-of-the-art in analytical capability, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7]
Table 1: Inter-laboratory Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for NDMA and NDEA
| Nitrosamine | Matrix | Analytical Technique | Laboratory A (LOD/LOQ, ng/mL) | Laboratory B (LOD/LOQ, ng/mL) | Laboratory C (LOD/LOQ, ng/mL) |
| NDMA | Valsartan | GC-MS Headspace | 0.01 / 0.03 | 0.009 / 0.024 | 0.013 / 0.041 |
| NDEA | Valsartan | GC-MS Headspace | 0.01 / 0.03 | 0.011 / 0.034 | 0.011 / 0.035 |
| NDMA | Ranitidine | LC-MS/MS | 0.05 / 0.15 | 0.045 / 0.15 | 0.05 / 0.17 |
| NDEA | Ranitidine | LC-MS/MS | 0.05 / 0.15 | 0.05 / 0.16 | 0.06 / 0.20 |
Data synthesized from publicly available studies and regulatory reports.[4][6][8]
Table 2: Inter-laboratory Comparison of Accuracy (% Recovery) for Spiked Samples
| Nitrosamine | Matrix | Spiked Level (ng/mL) | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Laboratory C (% Recovery) |
| NDMA | Metformin | 10 | 98.5 | 102.1 | 95.7 |
| NDEA | Metformin | 10 | 99.2 | 101.5 | 96.3 |
| NDBA | Sartans | 5 | 97.8 | 99.9 | 103.2 |
| NDIPA | Sartans | 5 | 95.4 | 100.8 | 98.1 |
Data represents typical performance characteristics reported in collaborative studies.
Experimental Protocols
The following provides a generalized methodology for the analysis of N-nitrosamines in a drug product using LC-MS/MS, which is a common and highly sensitive technique.[5][7]
Objective: To accurately quantify N-nitrosamine impurities in a given drug substance or product.
Materials and Reagents:
-
N-Nitrosamine reference standards (e.g., NDMA, NDEA, NDBA)
-
Deuterated internal standard (e.g., this compound)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
Vials and other standard laboratory glassware
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the N-nitrosamine reference standards in a suitable solvent. Each standard should also be spiked with a fixed concentration of the internal standard (this compound).
-
Sample Preparation:
-
Accurately weigh a portion of the drug substance or product.
-
Dissolve the sample in a suitable solvent.
-
Spike the sample with a known amount of the internal standard.
-
If the sample matrix is complex, a sample cleanup step such as Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[9]
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
The LC system separates the different N-nitrosamines based on their chemical properties.
-
The MS/MS detector identifies and quantifies the N-nitrosamines and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of each N-nitrosamine in the sample by using the calibration curve and the response ratio measured in the sample.
-
Visualizations
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical analytical workflow for N-nitrosamine analysis.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Typical analytical workflow for N-nitrosamine analysis.
References
- 1. lhasalimited.org [lhasalimited.org]
- 2. Collaborative Analysis Of Complex Nitrosamines | Lhasa Limited [lhasalimited.org]
- 3. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS Guatemala [sgs.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-Nitrosodibenzylamine-d10 and N-Nitrosodibenzylamine for Researchers
An Objective Analysis for Drug Development and Scientific Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of impurities is paramount to ensure the safety and efficacy of drug products. Among the impurities of significant concern are nitrosamines, a class of compounds classified as probable human carcinogens. This guide provides a detailed comparison of N-Nitrosodibenzylamine and its deuterated analog, N-Nitrosodibenzylamine-d10, with a focus on their application in analytical testing, metabolism, and toxicology.
The Role of Deuteration in Analytical Precision
This compound is a stable isotope-labeled version of N-Nitrosodibenzylamine where ten hydrogen atoms have been replaced with deuterium atoms. This seemingly subtle modification has profound implications for its use in analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The primary application of this compound is as an internal standard for the precise quantification of its non-deuterated counterpart. Due to their chemical similarity, the deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer. However, the mass difference allows the instrument to distinguish between the two compounds, enabling the correction for any sample loss during preparation and analysis, thereby significantly improving the accuracy and precision of the measurement.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of both compounds is essential for method development and interpretation of analytical data. The key properties are summarized below.
| Property | N-Nitrosodibenzylamine | This compound |
| Molecular Formula | C₁₄H₁₄N₂O | C₁₄H₄D₁₀N₂O |
| Molecular Weight | 226.28 g/mol | 236.34 g/mol |
| CAS Number | 5336-53-8 | 1794791-25-5 |
| Appearance | Solid | Solid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Analytical Performance: A Comparative Overview
While direct head-to-head experimental data for N-Nitrosodibenzylamine and its deuterated standard is not extensively published, the advantages of using a stable isotope-labeled internal standard are well-established in the analysis of trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
In GC-MS analysis, both compounds would exhibit similar chromatographic retention times. However, the mass spectra would show a clear mass shift.
-
N-Nitrosodibenzylamine: The mass spectrum would display a molecular ion peak (M+) at m/z 226, with characteristic fragment ions.
-
This compound: The molecular ion peak would be observed at m/z 236, and the corresponding fragment ions would also be shifted by 10 mass units.
This mass difference is fundamental to the isotope dilution method, allowing for accurate quantification even in complex matrices where matrix effects can suppress or enhance the signal of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
LC-MS/MS offers high selectivity and sensitivity for the analysis of nitrosamines. In a typical workflow, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitrosodibenzylamine | 227.1 [M+H]⁺ | Specific fragment ions |
| This compound | 237.1 [M+H]⁺ | Corresponding shifted fragment ions |
The use of this compound as an internal standard in LC-MS/MS analysis effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantitative results.
Experimental Protocols
Below is a generalized experimental protocol for the analysis of N-Nitrosodibenzylamine in a drug substance using LC-MS/MS with this compound as an internal standard.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of N-Nitrosodibenzylamine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of calibration standards by serially diluting the N-Nitrosodibenzylamine stock solution and spiking a fixed concentration of the this compound internal standard into each.
-
Sample Preparation: Accurately weigh a known amount of the drug substance, dissolve it in a suitable solvent, and spike with the this compound internal standard. The sample may require further extraction or clean-up steps depending on the matrix.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both N-Nitrosodibenzylamine and this compound.
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of N-Nitrosodibenzylamine to the peak area of this compound against the concentration of N-Nitrosodibenzylamine.
-
Determine the concentration of N-Nitrosodibenzylamine in the sample by using the calibration curve to relate the measured peak area ratio to the concentration.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Chemical structures of N-Nitrosodibenzylamine and its deuterated analog.
Caption: Analytical workflow for N-Nitrosodibenzylamine using a deuterated standard.
Metabolism and Toxicology
Information on the specific metabolism and carcinogenicity of N-Nitrosodibenzylamine is limited compared to other well-studied nitrosamines like N-nitrosodimethylamine (NDMA). However, it is generally accepted that N-nitrosamines require metabolic activation to exert their carcinogenic effects. This activation is typically mediated by cytochrome P450 enzymes in the liver.
The deuterium isotope effect can influence the rate of metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often the rate-limiting step in metabolic reactions. Consequently, deuterated compounds may be metabolized at a slower rate than their non-deuterated counterparts. This can lead to differences in their pharmacokinetic profiles and toxicological effects. However, without specific studies on N-Nitrosodibenzylamine, it is difficult to quantify this effect.
Conclusion
The primary and most significant difference between this compound and its non-deuterated form lies in its application in analytical chemistry. The use of this compound as an internal standard is indispensable for the accurate and precise quantification of trace levels of N-Nitrosodibenzylamine in complex matrices, a critical requirement in the pharmaceutical industry to ensure drug safety. While there may be differences in their metabolic rates and toxicological profiles due to the deuterium isotope effect, the paramount value of the deuterated compound is in its ability to enhance the reliability of analytical measurements. Researchers and drug development professionals should, therefore, prioritize the use of deuterated internal standards in their analytical methods for nitrosamine impurity testing.
Navigating the Analytical Maze: A Comparative Guide to Nitrosamine Impurity Validation
For Immediate Release
In the wake of heightened regulatory scrutiny surrounding nitrosamine impurities in pharmaceutical products, researchers, scientists, and drug development professionals face the critical challenge of selecting and validating appropriate analytical procedures. This guide provides an objective comparison of leading analytical techniques, supported by experimental data, to aid in the development of robust and compliant testing strategies. The detection and quantification of these potential carcinogens at trace levels demand highly sensitive and selective methods, making the validation of these procedures a cornerstone of drug safety.
The Analytical Arsenal: A Comparative Overview
The primary analytical techniques for nitrosamine analysis include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS).[1][2] Each method offers distinct advantages and is suited to different types of nitrosamine impurities and drug matrices.
Table 1: Comparison of Analytical Techniques for Nitrosamine Analysis
| Feature | LC-MS/MS | GC-MS | LC-HRMS |
| Principle | Separation by liquid chromatography, detection by tandem mass spectrometry. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by high-resolution mass spectrometry. |
| Applicability | Broad range of nitrosamines, including non-volatile and thermally labile compounds.[1] | Primarily for volatile nitrosamines with lower molecular weight.[1] | Wide applicability, provides high mass accuracy for structural elucidation.[3] |
| Sensitivity | High sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4] | High sensitivity, particularly with tandem MS (GC-MS/MS).[1] | High sensitivity and selectivity, capable of detecting impurities at very low levels.[3] |
| Selectivity | High, due to MRM (Multiple Reaction Monitoring) scans. | High, especially with MS/MS, but may have limitations with complex matrices. | Very high, allows for differentiation of nitrosamines from matrix interferences with high confidence.[3] |
| Common Analytes | NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA | NDMA, NDEA | NDMA, NDEA, and a broad range of other nitrosamines.[3] |
Regulatory Landscape: FDA and EMA Mandates
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities.[5][6][7] These regulatory bodies mandate that pharmaceutical manufacturers conduct comprehensive risk assessments to identify potential sources of nitrosamine formation.[6][7] If a risk is identified, confirmatory testing using validated, sensitive analytical methods is required.[7][8] The acceptable intake (AI) limits for various nitrosamines are set at very low levels, necessitating analytical procedures with low limits of detection (LOD) and quantification (LOQ).[8][9] For instance, the FDA recommends an AI limit of 26.5 ng/day for nitrosamines where a specific limit has not been established.[9]
Experimental Protocols: A Closer Look at Validation
The validation of an analytical procedure for nitrosamine impurities must demonstrate its suitability for its intended purpose. Key validation parameters, as per ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
General Experimental Workflow for Nitrosamine Analysis
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. netpharmalab.es [netpharmalab.es]
- 8. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 9. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
A Comparative Guide to the Specificity and Selectivity of N-Nitrosodibenzylamine-d10 Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of N-nitrosamines, a class of probable human carcinogens, is of paramount importance in the pharmaceutical industry. This guide provides a comprehensive comparison of the two primary analytical techniques used for the analysis of N-Nitrosodibenzylamine and its deuterated internal standard, N-Nitrosodibenzylamine-d10: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a critical strategy to enhance the accuracy and precision of these methods by compensating for matrix effects and variations during sample preparation and analysis.[1][2]
Performance Comparison: LC-MS/MS vs. GC-MS/MS
Both LC-MS/MS and GC-MS/MS are powerful analytical techniques capable of achieving the high sensitivity and selectivity required for trace-level analysis of nitrosamines.[3][4][5] The choice between the two often depends on the specific nitrosamine, the sample matrix, and the available instrumentation.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | Typically in the low pg to fg range. For various nitrosamines, LODs of 0.01 ng/mL have been reported.[6] | Generally in the low pg range. For some nitrosamines, instrument detection limits (IDLs) can be as low as 1 pg on-column. |
| Limit of Quantification (LOQ) | Typically in the low pg/mL to ng/mL range. For many nitrosamines, LOQs of 0.05 µg/g in drug product have been achieved.[6] | Generally in the low pg range on-column. |
| Recovery | Typically in the range of 80-120%. For a suite of eight nitrosamines, recoveries between 89.5% and 112.0% have been demonstrated.[6] | Can be variable depending on the volatility and thermal stability of the analyte. For many nitrosamines, recoveries between 70% and 130% are considered acceptable.[7] |
| Precision (%RSD) | Generally <15% for replicate injections. For QC samples, %RSD values between 0.61% and 4.42% have been reported.[6] | Typically <15% for replicate injections. |
| Specificity/Selectivity | High, based on chromatographic retention time and specific MRM transitions. | High, based on chromatographic retention time and specific MRM transitions. |
| Matrix Effects | Can be significant, often requiring mitigation strategies such as the use of a stable isotope-labeled internal standard.[1] | Can also be affected by matrix components, particularly non-volatile residues in the injector. |
| Thermal Stability Requirement | Suitable for both thermally stable and labile compounds. | Requires analytes to be thermally stable and volatile. N-Nitrosodibenzylamine is generally amenable to GC analysis. |
Table 1. Comparative performance parameters of LC-MS/MS and GC-MS/MS for nitrosamine analysis. Data is generalized from various nitrosamine studies and should be considered indicative for N-Nitrosodibenzylamine.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of N-Nitrosodibenzylamine using LC-MS/MS and GC-MS/MS.
LC-MS/MS Methodology
1. Sample Preparation:
-
Weigh a representative portion of the drug substance or product.
-
Dissolve the sample in a suitable solvent (e.g., methanol, water, or a mixture).
-
Spike with a known concentration of this compound internal standard.
-
Vortex and/or sonicate to ensure complete dissolution and extraction.
-
Centrifuge to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter prior to injection.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for nitrosamines.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both N-Nitrosodibenzylamine and this compound.
-
N-Nitrosodibenzylamine: The protonated molecule [M+H]+ is the precursor ion. Common product ions result from the loss of the nitroso group (-NO) or other characteristic fragments.[8]
-
This compound: The precursor ion will be the protonated molecule with a mass shift of +10 Da compared to the unlabeled compound. The product ions will also show a corresponding mass shift.
-
-
Data Analysis: Quantify N-Nitrosodibenzylamine by comparing its peak area to that of the this compound internal standard.
GC-MS/MS Methodology
1. Sample Preparation:
-
Similar to LC-MS/MS, dissolve the sample in a suitable organic solvent (e.g., dichloromethane).
-
Spike with this compound internal standard.
-
Vortex and centrifuge as needed.
-
The final extract must be free of non-volatile residues to prevent contamination of the GC inlet.
2. Gas Chromatography:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes from the solvent and other matrix components.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Source: Electron Ionization (EI).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions.
-
N-Nitrosodibenzylamine: The molecular ion (M+) is often the precursor. Fragmentation typically involves the loss of the nitroso group or cleavage of the benzyl groups.[9]
-
This compound: The molecular ion will have a mass shift of +10 Da, and the fragment ions will also be shifted accordingly.
-
-
Data Analysis: Quantification is performed using the internal standard method, similar to LC-MS/MS.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Caption: LC-MS/MS analytical workflow for this compound.
Caption: GC-MS/MS analytical workflow for this compound.
Signaling Pathways and Fragmentation
The high selectivity of tandem mass spectrometry is achieved by monitoring specific fragmentation pathways of the target analyte.
Caption: Simplified fragmentation pathways for this compound.
Conclusion
Both LC-MS/MS and GC-MS/MS offer excellent specificity and selectivity for the analysis of this compound. LC-MS/MS is versatile and suitable for a broader range of compounds, including those that are thermally labile. GC-MS/MS provides robust and sensitive analysis for volatile and thermally stable compounds like N-Nitrosodibenzylamine. The use of the deuterated internal standard, this compound, is crucial for both techniques to ensure the highest level of accuracy and precision by mitigating potential matrix effects and procedural variability. The selection of the most appropriate method will depend on the specific requirements of the analysis, the nature of the sample matrix, and the instrumentation available in the laboratory. Method validation in the actual sample matrix is essential to demonstrate the suitability of the chosen method for its intended purpose.[1][5]
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shim-pol.pl [shim-pol.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. lcms.cz [lcms.cz]
- 7. edqm.eu [edqm.eu]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitrosamine Analysis: A Comparative Guide to Internal Standards in Robustness Testing
For Immediate Release
[City, State] – The critical task of ensuring pharmaceutical safety and quality necessitates rigorous analytical testing. One of the most pressing challenges in this domain is the detection and quantification of nitrosamine impurities, which are classified as probable human carcinogens. Robustness testing of the analytical methods used to detect these impurities is paramount to guarantee reliable and accurate results. This guide provides a comprehensive comparison of internal standards used in the robustness testing of analytical methods for nitrosamines, with a special focus on N-Nitrosodibenzylamine-d10.
This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of product performance with other alternatives, supported by experimental data and detailed methodologies.
The Cornerstone of Accurate Analysis: Internal Standards in Robustness Testing
Robustness testing evaluates the reliability of an analytical method when subjected to small, deliberate variations in method parameters. The use of an appropriate internal standard (IS) is crucial in this process, as it compensates for variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the quantification of target analytes. Isotopically labeled compounds are the gold standard for use as internal standards in mass spectrometry-based methods due to their similar chemical and physical properties to the target analytes.[1]
For nitrosamine analysis, several deuterated internal standards are commonly employed, including N-Nitrosodimethylamine-d6 (NDMA-d6), N-Nitrosodiethylamine-d10 (NDEA-d10), and N-Nitrosodibutylamine-d18 (NDBA-d18).[2] This guide introduces this compound as a valuable tool in this analytical arsenal and compares its performance with other commonly used deuterated standards.
Performance Comparison of Deuterated Internal Standards
The selection of an internal standard is critical for the development of a robust analytical method. The ideal IS should co-elute or elute closely with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. The following table summarizes key performance parameters for this compound and other commonly used deuterated internal standards, based on available data from various studies.
| Internal Standard | Analyte(s) Commonly Used For | Typical Recovery (%) | Key Advantages | Potential Considerations |
| This compound | Larger, less volatile nitrosamines | Data not explicitly available in compared sources, but expected to be high due to structural similarity to corresponding analytes. | Structurally similar to larger nitrosamine impurities, making it an excellent surrogate. Lower volatility compared to smaller nitrosamines, reducing potential for loss during sample preparation. | May not be a suitable IS for very small, volatile nitrosamines like NDMA due to differences in chromatographic behavior and volatility. |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | N-Nitrosodimethylamine (NDMA) | High | Closely mimics the behavior of the highly volatile and carcinogenic NDMA. Widely studied and validated.[2] | Potential for volatility and loss during sample evaporation steps. May not be representative for larger, less volatile nitrosamines. |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | N-Nitrosodiethylamine (NDEA) and other mid-range nitrosamines | High | Good surrogate for a range of nitrosamines with intermediate volatility and polarity.[2] | May not be the optimal choice for very early or late eluting nitrosamines. |
| N-Nitrosodibutylamine-d18 (NDBA-d18) | N-Nitrosodibutylamine (NDBA) and other larger nitrosamines | High | Suitable for less volatile, more lipophilic nitrosamines. | May have different chromatographic retention and extraction efficiency compared to smaller, more polar nitrosamines. |
Experimental Protocol: Robustness Testing of an LC-MS/MS Method for Nitrosamine Analysis using this compound
This section provides a detailed protocol for the robustness testing of an analytical method for the determination of nitrosamine impurities in a drug substance, using this compound as an internal standard.
1. Objective: To assess the robustness of the analytical method by intentionally varying critical method parameters and evaluating the impact on the accuracy and precision of the results.
2. Materials and Reagents:
-
This compound (Internal Standard)
-
Reference standards for target nitrosamine impurities
-
Drug substance to be tested
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
4. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a 1.0 µg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamine reference standards and a fixed concentration of the this compound internal standard into a suitable diluent (e.g., 50:50 methanol:water).
-
Sample Preparation: Accurately weigh a known amount of the drug substance, dissolve it in the diluent, and spike with the internal standard solution to a final concentration of 10 ng/mL.
5. LC-MS/MS Method Parameters (Nominal Conditions):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode with optimized transitions for each nitrosamine and this compound.
6. Robustness Testing Parameters:
The following method parameters should be varied to assess the method's robustness. A design of experiments (DoE) approach is recommended to efficiently evaluate the effects of these variations.
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Mobile Phase Composition (Organic %) | 50% Acetonitrile (at a specific time point) | 48% Acetonitrile | 52% Acetonitrile |
| Mobile Phase pH (Aqueous) | Formic Acid 0.1% (pH ~2.7) | Formic Acid 0.09% | Formic Acid 0.11% |
| Flow Rate | 0.3 mL/min | 0.28 mL/min | 0.32 mL/min |
| Column Temperature | 40°C | 38°C | 42°C |
7. Data Analysis:
For each experimental condition, inject the prepared samples and calibration standards. Calculate the peak area ratios of the target nitrosamines to the internal standard (this compound). Evaluate the system suitability parameters (e.g., resolution, tailing factor, signal-to-noise ratio) and the quantitative results (accuracy and precision). The results should remain within the predefined acceptance criteria for the method to be considered robust.
Visualizing the Workflow
To clearly illustrate the logical flow of the robustness testing process, the following diagram has been generated using Graphviz (DOT language).
Conclusion
The selection of a suitable internal standard is a critical decision in the development of robust analytical methods for the determination of nitrosamine impurities. This compound presents a valuable option, particularly for the analysis of larger, less volatile nitrosamines. This guide provides a framework for comparing its performance with other commonly used deuterated internal standards and offers a detailed protocol for conducting robustness testing. By employing a systematic approach to method validation and robustness testing, pharmaceutical manufacturers can ensure the reliability of their analytical data and, ultimately, the safety and quality of their products. Regulatory bodies worldwide have been actively working to establish and implement comprehensive control strategies to mitigate the risks associated with nitrosamine impurities.[3] The development and validation of highly sensitive and selective analytical methods are essential steps in ensuring the safety and quality of medicinal products.[3][4][5]
References
- 1. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive and robust LC-MS/MS method for determination of up to 15 small molecule nitrosamine impurities in pharmaceutical drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Challenges of N-Nitrosodibenzylamine-d10 Quantification
A comprehensive review of available analytical methodologies reveals a significant data gap regarding a specific limit of quantification (LOQ) for N-Nitrosodibenzylamine-d10. While the scientific community has established robust methods for the broader class of nitrosamine impurities, a precise and universally accepted LOQ for this specific deuterated analogue remains elusive in publicly accessible literature and regulatory guidance.
For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. This compound is often utilized as an internal standard in analytical methods developed for the detection of other nitrosamines. Its structural similarity and distinct mass allow for the precise quantification of target analytes by correcting for variations in sample preparation and instrument response. However, the performance of an analytical method, including its LOQ, is highly dependent on the specific instrumentation, method parameters, and the matrix in which the analyte is being measured.
The Landscape of Nitrosamine Analysis
The detection of nitrosamine impurities at trace levels presents a significant analytical challenge.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of these potential carcinogens in drug substances and products.[3][4] This has spurred the development of highly sensitive analytical techniques, primarily centered around chromatography coupled with mass spectrometry.
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted technique for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamines.[5]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique, particularly for volatile nitrosamines.
The determination of the LOQ is a critical component of method validation, as it defines the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[6] Typically, the LOQ is established by determining the signal-to-noise ratio (S/N), with a common threshold being an S/N of 10.[6]
The Data Void for this compound
Despite a thorough search of scientific databases, regulatory agency websites, and analytical instrument manufacturer application notes, no specific LOQ value for this compound could be identified. While numerous methods detail the use of deuterated nitrosamines as internal standards, they do not report the LOQ for these standards themselves. The focus of these methods is invariably on the LOQ of the target non-deuterated nitrosamine impurities.
This lack of a reported LOQ for this compound prevents a direct comparison with alternative analytical methods or internal standards.
Experimental Considerations for Establishing an LOQ
For laboratories seeking to establish an in-house LOQ for this compound, a detailed method validation process is required. The following experimental workflow outlines the typical steps involved.
Caption: Workflow for establishing the Limit of Quantification (LOQ).
Experimental Protocol for LOQ Determination:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to create a range of standard solutions at low concentrations.
-
Matrix Selection: Choose a representative matrix (e.g., a placebo formulation or a specific drug product) that will be used for the analysis.
-
Spiking Studies: Spike the chosen matrix with the low-concentration standard solutions of this compound.
-
Sample Preparation: Subject the spiked matrix samples to the intended sample preparation procedure (e.g., extraction, filtration).
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the signal-to-noise ratio (S/N) for the this compound peak at each concentration level.
-
Identify the concentration at which the S/N is consistently ≥ 10.
-
At this concentration, evaluate the precision (repeatability) and accuracy of the measurement through multiple replicate injections.
-
-
LOQ Confirmation: The lowest concentration that meets the predefined criteria for S/N, precision, and accuracy is established as the LOQ.
Conclusion
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
A Comparative Analysis of Nitrosamine Extraction Techniques for Researchers
A deep dive into the methodologies and performance of leading extraction techniques for nitrosamine analysis in pharmaceutical and food matrices.
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamines are of paramount importance due to their potential carcinogenicity. The choice of extraction technique is a critical first step in the analytical workflow, directly impacting the sensitivity, accuracy, and efficiency of the subsequent analysis. This guide provides an objective comparison of the most common extraction techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Nitrosamine Extraction Techniques
The selection of an optimal extraction method depends on various factors, including the nature of the sample matrix, the specific nitrosamines of interest, and the desired level of sensitivity. The following table summarizes the quantitative performance of key extraction techniques based on published experimental data.
| Extraction Technique | Matrix | Nitrosamine(s) | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Pharmaceuticals (e.g., Cough Syrup) | NDMA, NDEA, NDIPA, NIPEA, NMOR | 90 - 120%[1] | 0.02 - 0.1 ng/mL[1] | - | High selectivity, good for complex matrices, automation potential.[1][2] | Can be costly and method development can be complex. |
| Water | 9 Nitrosamines | 80 - 120%[3] | 0.08 - 1.7 ng/L[3] | - | High efficiency with specific cartridges, suitable for large volume samples.[3] | Can be operator-dependent if not automated.[3] | |
| Food (e.g., Sausages, Milk Powder) | 8 Volatile Nitrosamines | - | <0.3 ppb[4] | - | Reduced sample and solvent requirements compared to distillation.[4] | Requires specific cartridge selection. | |
| Liquid-Liquid Extraction (LLE) | Meat Products | 9 Volatile Nitrosamines | 70 - 114%[5] | 0.15 - 0.37 µg/kg[5] | 0.50 - 1.24 µg/kg[5] | Simple, accessible, and reproducible.[5] | Can be labor-intensive and use large volumes of organic solvents.[6] |
| Biological Medicines | 13 Nitrosamines | 75.4 - 114.7% | - | 0.5 µg/L | Effective for a wide range of nitrosamines. | Potential for emulsion formation. | |
| QuEChERS | Cooked Bacon | 5 Nitrosamines | 70 - 120%[7] | - | Reporting limit of 0.1 ng/g[7] | Quick, easy, cheap, effective, rugged, and safe.[7] | May require optimization for different matrices. |
| Processed Fish/Meat | 11 Nitrosamines | 70 - 120%[8] | 0.10 - 7.81 ng/g[8] | - | Suitable for a wide range of food matrices.[8] | - | |
| Headspace Solid-Phase Microextraction (HS-SPME) | Meat Samples | 9 Volatile Nitrosamines | 92 - 113%[9] | <3.6 µg/kg (for 7/9 nitrosamines)[9] | <12 µg/kg (for 7/9 nitrosamines)[9] | Simple, efficient, and solvent-free.[9] | Fiber selection is critical and can be fragile. |
| Pharmaceuticals | 14 Nitrosamines | - | - | 0.05 µg/g[10] | Good for volatile nitrosamines, minimizes matrix effects.[10] | Not suitable for non-volatile nitrosamines. | |
| Supercritical Fluid Extraction (SFE) | Tobacco | 4 Tobacco-Specific Nitrosamines | 81 - 104%[11] | 0.02 - 0.04 µ g/sample [12] | - | Fast, reproducible, and highly selective.[13] | Higher initial instrument cost. |
| Bacon | 7 Volatile Nitrosamines | - | - | - | Reduces the use of organic solvents.[14] | Can co-extract lipids, requiring further cleanup.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key extraction techniques discussed.
Solid-Phase Extraction (SPE) Protocol for Nitrosamines in Water
This protocol is based on automated SPE methods used for water sample analysis.[3][15]
-
Sample Preparation: Take a 500 to 1000 mL water sample.
-
Cartridge Conditioning: Sequentially condition a coconut charcoal SPE cartridge with 5.0 mL of dichloromethane, 5.0 mL of methanol, and 10.0 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Drying: Dry the cartridge, for example, with nitrogen gas for 20 minutes.
-
Elution: Elute the nitrosamines from the cartridge with an appropriate solvent, such as dichloromethane.
-
Drying of Eluent (Optional): The eluent can be dried using an in-line short anhydrous sodium sulphate cartridge.
-
Analysis: The eluate is then concentrated and analyzed, typically by GC-MS or LC-MS.
Liquid-Liquid Extraction (LLE) Protocol for Nitrosamines in Meat Products
This protocol is a simplified representation of LLE for processed meats.[5]
-
Sample Homogenization: Homogenize a known weight of the meat sample.
-
Extraction: Extract the nitrosamines with a suitable organic solvent, such as dichloromethane.
-
Cleanup: Perform a cleanup step, for instance, with a phosphate buffer solution (pH 7.0).
-
Phase Separation: Separate the organic layer containing the nitrosamines.
-
Analysis: Analyze the extract directly or after concentration by GC-MS or LC-MS.
QuEChERS Protocol for Nitrosamines in Cooked Bacon
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method applied to cooked bacon.[7]
-
Sample Preparation: Homogenize a sample of cooked bacon.
-
Extraction: Add an extraction solvent (e.g., acetonitrile) and appropriate salts to the sample in a centrifuge tube.
-
Shaking: Shake the tube vigorously to ensure thorough extraction.
-
Centrifugation: Centrifuge the tube to separate the organic layer from the solid matrix.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent to remove interfering substances.
-
Vortexing and Centrifugation: Vortex the d-SPE tube and then centrifuge.
-
Analysis: The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.
Visualizing the Workflow
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and Optimization of a HS-SPME-Assisted GC-MS/MS Method for Monitoring Nitrosamine Impurities in Diverse Phar… [ouci.dntb.gov.ua]
- 7. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of QuEChERS-based LC-MS/MS method for simultaneous quantification of eleven N-nitrosamines in processed fish meat, processed meat, and salted fish products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Supercritical fluid extraction and gas chromatography/mass spectrometry for the analysis of tobacco-specific nitrosamines in cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supercritical fluid extraction in the determination of tobacco-specific N-nitrosamines in smokeless tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safe Disposal of N-Nitrosodibenzylamine-d10: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for N-Nitrosodibenzylamine-d10 and adhere to all institutional and governmental regulations for hazardous waste disposal. This document provides a detailed overview of proper disposal procedures, chemical decontamination methods, and regulatory considerations for researchers, scientists, and drug development professionals handling this compound.
N-Nitrosodibenzylamine and its deuterated isotopologue are classified as probable human carcinogens and require careful handling and disposal to mitigate exposure risks and prevent environmental contamination.[1] Standard disposal protocols involve either incineration by a licensed hazardous waste management company or chemical degradation to less toxic compounds prior to disposal.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] |
| Carcinogenicity | Probable human carcinogen.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Eye Damage/Irritation | May cause eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. For operations that may generate dust or aerosols, a respirator may be necessary.
Disposal Procedures
There are two primary methods for the proper disposal of this compound:
-
Licensed Hazardous Waste Disposal: This is the most common and recommended method. Waste should be collected in a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and incineration.
-
Chemical Degradation: For small quantities, chemical degradation can be an effective method to render the compound non-carcinogenic before disposal. A widely cited method involves the reduction of the nitrosamine to its corresponding amine using an aluminum-nickel alloy in an alkaline solution.[4]
Experimental Protocol: Chemical Degradation of this compound
This protocol outlines a laboratory-scale procedure for the chemical degradation of this compound.
Materials:
-
This compound waste
-
Aluminum-nickel alloy powder
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Reaction Setup: In a suitable reaction vessel, dissolve the this compound waste in a minimal amount of a suitable solvent. Note that reactions in acetone or dichloromethane may be slow or incomplete.[4]
-
Addition of Alkali: Slowly add the aqueous alkali solution to the reaction vessel while stirring.
-
Addition of Reducing Agent: Gradually add the aluminum-nickel alloy powder to the stirring solution. The addition should be done in small portions to control the reaction rate, as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time will depend on the concentration and volume of the nitrosamine. It is recommended to monitor the reaction for at least 24 hours to ensure complete degradation.
-
Quenching and Workup: Once the reaction is complete, cautiously quench any remaining reactive alloy with a suitable reagent as recommended by safety protocols.
-
Disposal of Products: The resulting solution, containing the corresponding amine, can then be neutralized and disposed of in accordance with local regulations for non-hazardous chemical waste.
Note: This procedure should be validated for completeness of degradation before being adopted as a standard laboratory practice.
Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While N-Nitrosodibenzylamine is not specifically listed with its own waste code, it would likely be classified as a hazardous waste based on its toxicity. Depending on the specific circumstances and concentrations, it could fall under the following categories:
-
U-listed wastes (U017 for Benzyl chloride, a potential precursor): If the waste is a discarded commercial chemical product.
-
D-listed wastes: If the waste exhibits the characteristic of toxicity as determined by the Toxicity Characteristic Leaching Procedure (TCLP).
It is imperative to consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.[5][6][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Nitrosodibenzylamine-d10
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosodibenzylamine-d10. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 1794791-25-5[1]
-
Molecular Formula: C₁₄D₁₀H₄N₂O[1]
-
Molecular Weight: 236.335[1]
Hazard Identification and Classification
This compound is the deuterated form of N-Nitrosodibenzylamine. While specific toxicity data for the deuterated compound is limited, the hazards are presumed to be similar to the non-deuterated analogue. N-Nitrosamines as a class are considered potent animal carcinogens and should be handled with extreme caution.[2]
Based on the data for N-Nitrosodibenzylamine, the following hazards are identified:
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Harmful if swallowed (H302)[3][4] | P270, P301+P312, P330[3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341)[3] | P202, P308+P313[3] |
| Carcinogenicity | May cause cancer (H350)[4] | - |
| Skin Corrosion/Irritation | Causes skin irritation (H315)[4] | - |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319)[4] | - |
| Specific target organ toxicity | May cause respiratory irritation (H335)[4] | - |
Note: Deuterated compounds are generally non-radioactive and considered safe for laboratory use.[5] The primary difference from their non-deuterated counterparts often lies in their metabolic and pharmacokinetic profiles due to the deuterium isotope effect.[5][6] However, the fundamental chemical hazards should be considered the same.
Operational and Disposal Plans
Engineering Controls
To minimize exposure, all work with this compound should be conducted in a designated area with appropriate engineering controls.
-
Ventilation: Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.[7] General laboratory ventilation is not sufficient.
-
Isolation: If possible, isolate the work area to prevent cross-contamination.
-
Dust Control: The non-deuterated form presents a risk of dust explosion with the enrichment of fine dust.[3] While the risk for small research quantities is low, care should be taken to avoid generating dust.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves are recommended.[7][8] Butyl rubber or SilverShield gloves may be necessary for handling concentrated solutions.[8] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] A face shield should be worn over safety glasses when there is a risk of splashing.[9] | Protects eyes from splashes and airborne particles. |
| Body Protection | A lab coat (preferably a back-closure gown) should be worn.[7][8] For larger quantities or when there is a higher risk of contamination, disposable coveralls are recommended.[10] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N-95 respirator may be required for procedures that could generate dust or aerosols.[8] | Protects against inhalation of the compound. |
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure an appropriate waste container is readily available.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside the chemical fume hood.
-
Use anti-static measures if there is a risk of dust accumulation.
-
Handle the compound with care to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Administration and Experimental Use:
-
Keep all containers of this compound clearly labeled and sealed when not in use.
-
If working with animals, all administrations and cage manipulations must be performed in a certified Biological Safety Cabinet (BSC).[7]
-
-
Decontamination:
-
At the end of the procedure, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Wipe down the exterior of all equipment used.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal Method: Dispose of all waste through your institution's hazardous waste program. The recommended disposal method is incineration at a licensed facility.[3]
Workflow for Safe Handling of this compound
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. osha.gov [osha.gov]
- 3. chemos.de [chemos.de]
- 4. N-Nitrosodibenzylamine | C14H14N2O | CID 21421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. salamandra.net [salamandra.net]
- 7. uwo.ca [uwo.ca]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
